Tributyl(3-methoxyphenyl)stannane
Description
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Structure
2D Structure
Properties
IUPAC Name |
tributyl-(3-methoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBVUAIKGJNFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371605 | |
| Record name | Tributyl(3-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122439-11-6 | |
| Record name | Tributyl(3-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tributyl(3-methoxyphenyl)stannane synthesis protocol
An In-depth Technical Guide to the Synthesis of Tributyl(3-methoxyphenyl)stannane
This guide provides a comprehensive protocol for the synthesis of this compound, a versatile organotin reagent frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2] The synthesis is primarily achieved through the reaction of a Grignard reagent, derived from 3-bromoanisole, with tributyltin chloride.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Protocol
The synthesis of this compound is typically accomplished via a Grignard reaction. This involves the formation of an organomagnesium halide (Grignard reagent) from 3-bromoanisole, which then undergoes transmetalation with tributyltin chloride to yield the desired product.[4]
Reaction Scheme:
-
Grignard Reagent Formation: 3-BrC₆H₄OCH₃ + Mg → 3-(MgBr)C₆H₄OCH₃
-
Stannylation: 3-(MgBr)C₆H₄OCH₃ + (C₄H₉)₃SnCl → (C₄H₉)₃SnC₆H₄OCH₃ + MgBrCl
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | Mg | 24.31 | e.g., 2.67 g | e.g., 0.11 | Activated, oven-dried |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | e.g., 18.7 g | e.g., 0.10 | Anhydrous |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | e.g., 32.6 g | e.g., 0.10 | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | e.g., 200 mL | - | Anhydrous, distilled |
| Iodine | I₂ | 253.81 | 1-2 crystals | - | For initiation |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | For quenching |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |
Step-by-Step Procedure:
-
Preparation of Grignard Reagent:
-
An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
-
A crystal of iodine is added to activate the magnesium surface.
-
A small portion of a solution of 3-bromoanisole in anhydrous THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required.
-
The remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, greyish mixture.
-
-
Reaction with Tributyltin Chloride:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of tributyltin chloride in anhydrous THF is added dropwise via the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Stille Coupling
This compound is a key reagent in the Stille cross-coupling reaction, which forms a carbon-carbon bond between the organostannane and an organic halide or triflate, catalyzed by a palladium complex.[2][5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
physical and chemical properties of Tributyl(3-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tributyl(3-methoxyphenyl)stannane, a versatile organotin reagent. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of key chemical processes.
Core Physical and Chemical Properties
This compound is an organometallic compound featuring a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. While specific experimental data for the 3-methoxy isomer is not widely available in commercial databases, properties can be estimated based on its isomers and analogous compounds.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Tributyl(4-methoxyphenyl)stannane (Isomer) | Tributylphenylstannane (Analogue) |
| Molecular Formula | C₁₉H₃₄OSn[1] | C₁₉H₃₄OSn[2][3][4][5][6] | C₁₈H₃₂Sn[7] |
| Molecular Weight | 397.18 g/mol | 397.18 g/mol [2][4][5] | 367.16 g/mol [7][8] |
| CAS Number | 85479-66-7 | 70744-47-7[2][3][4][5] | 960-16-7[7][8] |
| Appearance | Likely a colorless to pale yellow liquid | Colorless to light yellow liquid[9] | Liquid[8] |
| Boiling Point | Data not available | 245-250 °C[9] | 125-128 °C / 0.14 mmHg[8] |
| Density | Data not available | 1.097 g/cm³[9] | 1.125 g/mL at 25 °C[8] |
| Refractive Index | Data not available | Data not available | n20/D 1.516[8] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents[9] | Data not available |
Chemical Reactivity and Applications
This compound is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals.
In a typical Stille coupling, the organostannane transfers its organic group (in this case, the 3-methoxyphenyl group) to an organic halide or triflate, facilitated by a palladium catalyst. The reaction is valued for its tolerance of a wide range of functional groups, proceeding under relatively mild conditions.
Stille Coupling Reaction Mechanism
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
General Synthesis of Aryl Tributylstannanes
A common method for the synthesis of aryl tributylstannanes involves the reaction of an aryl Grignard reagent or an aryllithium species with a tributyltin halide (e.g., tributyltin chloride).
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Grignard/Organolithium Formation: To a solution of 3-bromoanisole in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) is added. The reaction is typically stirred at room temperature or cooled to a lower temperature (e.g., -78 °C for lithiation) until the formation of the organometallic reagent is complete.
-
Stannylation: The freshly prepared Grignard or organolithium reagent is then treated with tributyltin chloride, usually added dropwise at a controlled temperature.
-
Workup and Purification: After the reaction is complete, it is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.
General Protocol for a Stille Cross-Coupling Reaction
The following is a generalized procedure for the Stille coupling of an aryl stannane with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., toluene, DMF, THF)
-
Optional additives (e.g., CuI, LiCl)
Methodology:
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the palladium catalyst, and any ligand or additive under an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous, degassed solvent is added, followed by the addition of this compound.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be filtered to remove the palladium catalyst. The filtrate is then subjected to an aqueous workup to remove tin byproducts. A common method involves washing with an aqueous solution of potassium fluoride, which precipitates the tin salts as insoluble tributyltin fluoride. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11] They are also generally considered to be environmental hazards and should be disposed of according to institutional and local regulations.[9]
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for this compound were not found in the initial searches, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl groups (in the 0.8-1.6 ppm region) and the aromatic protons of the 3-methoxyphenyl group (in the 6.7-7.3 ppm region), along with a singlet for the methoxy protons around 3.8 ppm. The ¹³C NMR spectrum would show corresponding signals for the aliphatic carbons of the butyl groups and the aromatic and methoxy carbons of the 3-methoxyphenyl ring.
Conclusion
References
- 1. This compound | C19H34OSn | CID 2736787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. synchem.de [synchem.de]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Tributyl-(4-methoxy-phenyl)-stannane | 70744-47-7 | FT43973 [biosynth.com]
- 6. Tributyl(4-methoxyphenyl)stannane | C19H34OSn | CID 2762547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRIBUTYL(PHENYL)STANNANE | CAS 960-16-7 [matrix-fine-chemicals.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Tributyl[(methoxymethoxy)methyl]stannane AldrichCPR | 100045-83-8 [sigmaaldrich.com]
An In-depth Technical Guide to Tributyl(3-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tributyl(3-methoxyphenyl)stannane, a key organotin reagent in modern organic synthesis. This document details its chemical identity, synthesis, and critical applications, with a focus on its role in the formation of biaryl compounds, which are significant structural motifs in numerous pharmaceutical agents.
Core Compound Information
This compound is an organometallic compound featuring a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. Its unique structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, for the formation of carbon-carbon bonds.
Chemical Structure:
Table 1: Compound Identification and Properties
| Identifier | Value |
| CAS Number | 85479-67-2 |
| Molecular Formula | C₁₉H₃₄OSn |
| Molecular Weight | 397.17 g/mol |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 3-bromoanisole with tributyltin chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium. A solution of 3-bromoanisole in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Stannylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is then added dropwise with vigorous stirring.
-
Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Biaryl Synthesis: The Stille Coupling Reaction
This compound is a cornerstone reagent for the synthesis of biaryl compounds through the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. Biaryl scaffolds are prevalent in many biologically active molecules, including antihypertensive drugs like angiotensin II receptor antagonists.[1][2]
Experimental Protocol: Stille Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Anhydrous lithium chloride (optional, to facilitate transmetalation)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, the aryl halide, and anhydrous solvent are added.
-
Addition of Reagents: this compound is then added to the mixture via syringe. If used, anhydrous lithium chloride is also added at this stage.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of potassium fluoride to remove the tin byproducts as insoluble tributyltin fluoride. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired biaryl compound.
Table 2: Representative Stille Coupling Reaction Data
| Aryl Halide | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | 3-Methoxy-4'-methylbiphenyl | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~85-95 |
| 1-Bromo-4-nitrobenzene | 3-Methoxy-4'-nitrobiphenyl | Pd₂(dba)₃/P(t-Bu)₃ | Dioxane | 100 | 8 | ~80-90 |
Mandatory Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from starting materials to the synthesis of this compound and its subsequent use in a Stille coupling reaction to produce a biaryl compound.
Caption: Synthetic workflow for this compound and its application.
Catalytic Cycle of the Stille Coupling Reaction
This diagram outlines the key mechanistic steps of the palladium-catalyzed Stille coupling reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Tributyl(3-methoxyphenyl)stannane molecular weight and formula
An In-depth Technical Guide on Tributyl(3-methoxyphenyl)stannane
This guide provides essential technical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C19H34OSn[1] |
| Molecular Weight | 397.18 g/mol [2] |
| Monoisotopic Mass | 398.163168 Da |
Structural Representation
A logical diagram illustrating the primary structural components of this compound is provided below. This visualization clarifies the connectivity of the tributyltin moiety and the 3-methoxyphenyl group.
A diagram showing the connectivity of the core atomic and functional groups in this compound.
Experimental Protocols
Detailed experimental protocols involving organotin compounds like this compound are highly dependent on the specific reaction. However, a general protocol for a Stille coupling reaction, a common application for such compounds, is outlined below.
General Protocol for a Stille Cross-Coupling Reaction:
-
Reagent Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide or triflate (1.0 equivalent), this compound (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in a suitable anhydrous solvent (e.g., toluene, THF, or DMF).
-
Reaction Initiation: Add any necessary ligands or additives (e.g., copper(I) iodide as a co-catalyst).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Further washings with water and brine may be necessary.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
References
An In-depth Technical Guide to the Stability and Storage of Organostannane Reagents
For Researchers, Scientists, and Drug Development Professionals
Organostannane reagents are powerful tools in organic synthesis, renowned for their utility in carbon-carbon bond formation, radical reactions, and other transformations. However, their efficacy and the reproducibility of experimental results are intrinsically linked to their stability and proper storage. This guide provides a comprehensive overview of the factors influencing the stability of common organostannane reagents, recommended storage conditions, and detailed protocols for assessing their purity over time.
General Principles of Organostannane Stability
Organostannane reagents, particularly organotin hydrides, are susceptible to degradation through several pathways, primarily driven by their sensitivity to atmospheric oxygen and moisture. The stability of these compounds is influenced by the number and nature of the organic substituents attached to the tin atom.
A general trend in the stability of organotin hydrides is observed, with stability increasing with the number of organic groups: R₃SnH > R₂SnH₂ > RSnH₃ > SnH₄.[1] Alkyltin hydrides are generally more stable than their aryl counterparts.[2]
The primary degradation pathway for many organostannanes, especially in environmental contexts, is the sequential cleavage of the tin-carbon bond, a process known as dealkylation. This can be initiated by thermal stress, oxidative conditions, or exposure to UV light, ultimately leading to the formation of less toxic inorganic tin species.[3]
For instance, the commonly used reagent tributyltin hydride is known to be mildly sensitive to air, decomposing to form bis(tributyltin) oxide, (Bu₃Sn)₂O.[4] Similarly, allyltributyltin is also recognized as an air-sensitive compound.[5] While tetramethyltin is generally stable, it is incompatible with air, direct sunlight, and strong oxidizing agents.[6][7]
Quantitative Stability Data
Precise quantitative data on the shelf-life of organostannane reagents under controlled laboratory conditions is crucial for experimental planning. While extensive data exists for organotin compounds in environmental samples, information on the stability of pure reagents is more limited. The following table summarizes available quantitative stability data for select organostannane reagents.
| Reagent | Storage Conditions | Observed Decomposition | Reference |
| Tributyltin Hydride | 5°C | Purity reduced to below 95% after approximately 6 months. | [7] |
| Tributyltin Hydride | 25°C | Purity reduced to below 95% after approximately 6 weeks. | [7] |
| Tetramethyltin | 803–941 K (in toluene carrier flow) | Subject to pyrolysis, with the rate of decomposition measured. | [8] |
Recommended Storage Conditions
Proper storage is paramount to extending the shelf-life of organostannane reagents and ensuring their reactivity. The following are general and specific recommendations for the storage of these sensitive compounds.
General Recommendations:
-
Inert Atmosphere: All air- and moisture-sensitive organostannanes should be stored under a dry, inert atmosphere, such as argon or nitrogen.[9] Argon is often preferred due to its higher density, which can provide a better protective layer.[10]
-
Airtight Containers: Reagents should be stored in tightly sealed, airtight containers. Sure/Seal™ bottles, which feature a resealable septum, are highly recommended for liquid reagents that will be used multiple times.[11]
-
Temperature: Refrigeration is generally recommended to slow the rate of decomposition. Specific temperature ranges are often provided by the manufacturer.
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in amber glass bottles or in a dark location.[6][7]
-
Segregation: Store organostannane reagents away from incompatible materials such as acids, strong oxidizing agents, and water.[12]
Specific Recommendations:
| Reagent | Recommended Storage Temperature | Additional Notes |
| Tributyltin Hydride | <5°C | Store under a dry, inert atmosphere.[7] |
| Tetramethyltin | 2-8°C | Keep away from heat, sparks, and open flames.[5] |
| Allyltributyltin | 2-8°C | Air-sensitive; store under an inert gas.[5][13] |
Container Material Compatibility:
-
Glass: Borosilicate glass is a suitable container material for most organostannane reagents.
-
Plastics: While some studies have investigated the compatibility of various chemicals with plastics like polyethylene and polypropylene, for long-term storage of highly reactive organometallic reagents, glass is generally the preferred material to avoid potential leaching or degradation of the container.
Experimental Protocols for Stability Assessment
Regularly assessing the purity of organostannane reagents is essential, especially for those that have been stored for an extended period. Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.
Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR provides a non-destructive method to determine the absolute purity of a compound by comparing the integral of a known analyte signal to that of a certified internal standard.[11][13]
Materials:
-
Organostannane reagent
-
High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
Gas-tight syringe and needle
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Standard Preparation: Accurately weigh a precise amount of the internal standard into a clean, dry vial.
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or using a Schlenk line, accurately weigh a precise amount of the organostannane reagent into the same vial containing the internal standard.
-
Using a gas-tight syringe, add a known volume of anhydrous deuterated solvent to the vial to dissolve both the sample and the standard.
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a long relaxation delay (D1) is used (typically 5-7 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Optimize other acquisition parameters as needed for good signal-to-noise and resolution.
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the organostannane reagent and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_sample = Integral of the sample signal
-
N_sample = Number of protons giving rise to the sample signal
-
I_std = Integral of the standard signal
-
N_std = Number of protons giving rise to the standard signal
-
MW_sample = Molecular weight of the sample
-
MW_std = Molecular weight of the standard
-
m_sample = Mass of the sample
-
m_std = Mass of the standard
-
P_std = Purity of the standard
-
Protocol for Monitoring Degradation by GC-MS
GC-MS is a sensitive technique for separating and identifying volatile compounds and their degradation products. This protocol outlines a method for monitoring the degradation of an organostannane reagent over time.
Materials:
-
Organostannane reagent
-
High-purity solvent (e.g., hexane, toluene)
-
Internal standard (a stable compound with a different retention time)
-
GC vials with septa
-
Gas-tight syringe and needle
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Initial Sample Preparation (Time = 0):
-
Under an inert atmosphere, prepare a stock solution of the organostannane reagent in the chosen solvent at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Add a fixed concentration of the internal standard to each calibration standard and a sample of the stock solution.
-
Analyze the standards and the initial sample by GC-MS to establish the initial purity and create a calibration curve.
-
-
Stability Study Setup:
-
Store the stock solution under the desired storage conditions (e.g., refrigerated, at room temperature).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., weekly, monthly), withdraw an aliquot of the stock solution under an inert atmosphere.
-
Prepare a sample for GC-MS analysis by diluting the aliquot and adding the internal standard at the same concentration as in the initial analysis.
-
Analyze the sample by GC-MS.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the organostannane reagent at each time point.
-
Monitor the appearance and increase of any new peaks, which may correspond to degradation products. Mass spectrometry data will be crucial for the identification of these products.
-
Plot the concentration of the organostannane reagent as a function of time to determine the rate of decomposition.
-
Mandatory Visualizations
Degradation Pathway of Organostannanes
Caption: General dealkylation pathway of organostannane degradation.
Experimental Workflow for Organostannane Stability Study
Caption: Workflow for assessing the stability of an organostannane reagent.
Safe Handling, Quenching, and Decontamination
Organostannane reagents are toxic and require careful handling to avoid exposure.
Safe Handling:
-
Always work in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
For air-sensitive reagents, use proper inert atmosphere techniques, such as a Schlenk line or a glovebox.[9]
-
Transfer liquid reagents using a dry, gas-tight syringe and needle.[11]
Quenching of Unreacted Reagents:
-
Unreacted organostannane reagents in a reaction mixture should be carefully quenched before workup.
-
A common method for quenching residual organotin hydrides is the slow addition of a suitable quenching agent, such as isopropanol, at a low temperature (e.g., 0°C).[14]
-
For Stille couplings, unreacted organostannanes can be removed by quenching with a 1M solution of sodium fluoride (NaF), which precipitates the tin as a fluoride salt that can be filtered off.[8]
Decontamination of Glassware:
-
Glassware that has been in contact with organostannane reagents should be decontaminated to remove residual tin compounds.
-
A common and effective method is to soak the glassware in a bleach (sodium hypochlorite) solution overnight.[6][8] This oxidizes the organotin compounds to less harmful inorganic tin oxides.
-
Alternatively, soaking in an oxidizing acid bath, such as 20% nitric acid, can also be effective.[8]
-
After decontamination, the glassware should be washed thoroughly with soap and water, followed by solvent rinses as per standard laboratory practice.[5]
By adhering to these guidelines for stability assessment, storage, and safe handling, researchers can ensure the quality and reliability of their organostannane reagents, leading to more consistent and successful experimental outcomes.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. gelest.com [gelest.com]
- 8. reddit.com [reddit.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Organic synthesis by quench reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Run A Reaction [chem.rochester.edu]
A Guide to the Commercial Availability and Synthetic Applications of Substituted Aryltributylstannanes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of substituted aryltributylstannanes, key intermediates in modern organic synthesis, and their application in drug development. Particular focus is given to their role in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical manufacturing. This document includes a survey of commercially available reagents, detailed experimental protocols for their synthesis and use, and visualizations of key chemical transformations.
Introduction: The Role of Aryltributylstannanes in Medicinal Chemistry
Substituted aryltributylstannanes are a class of organotin compounds that have become indispensable tools for the construction of carbon-carbon bonds in complex organic molecules. Their stability to air and moisture, coupled with their high reactivity in the presence of a suitable catalyst, makes them ideal reagents for the late-stage functionalization of drug candidates. The primary application of these compounds is in the Stille cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds. This reaction's tolerance of a broad range of functional groups allows for its application in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][2][3]
Commercial Availability of Substituted Aryltributylstannanes
A variety of substituted aryltributylstannanes are commercially available from major chemical suppliers. The following table summarizes a selection of these compounds, providing key information for procurement.
| Compound Name | CAS Number | Molecular Formula | Supplier(s) | Purity |
| Phenyltributylstannane | 960-16-7 | C₁₈H₃₂Sn | Matrix Fine Chemicals | >97% |
| 4-Methoxyphenyltributylstannane | 70744-47-7 | C₁₉H₃₄OSn | ChemicalBook | 98% |
| Tributyl(vinyl)stannane | 7486-35-3 | C₁₄H₃₀Sn | Santa Cruz Biotechnology, Cenmed, GlpBio | >96% |
| Tributyl(2-thienyl)stannane | 54737-97-0 | C₁₆H₃₀SSn | Available from various research chemical suppliers | >97% |
| Tributyl(4-vinylphenyl)stannane | 190791-63-8 | C₂₀H₃₄Sn | Available from various research chemical suppliers | >95% |
| (4-Fluorophenyl)tributylstannane | 80570-98-3 | C₁₈H₃₁FSn | Available from various research chemical suppliers | >97% |
Note: Availability and purity may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific details.
Synthesis of Substituted Aryltributylstannanes
While many aryltributylstannanes are commercially available, specific substitution patterns may require in-house synthesis. A common and effective method for their preparation is the reaction of an aryl halide with a trialkyltin hydride or a hexaalkylditin compound in the presence of a palladium catalyst.
Experimental Protocol: Synthesis of 4-Methoxyphenyltributylstannane
This protocol describes the synthesis of 4-methoxyphenyltributylstannane from 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Add anhydrous toluene via syringe to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-methoxyphenyltributylstannane as a colorless oil.
Application in Drug Synthesis: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful tool in medicinal chemistry for the construction of complex biaryl structures, which are common motifs in many pharmaceuticals. One notable example is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.
The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Stille Coupling in the Synthesis of an Olmesartan Medoxomil Intermediate
Olmesartan medoxomil is an antihypertensive drug whose synthesis can involve a Stille coupling to form the key biphenyl linkage.[4][5][6][7][8] The following is a representative protocol for such a transformation.
Materials:
-
A suitable aryl bromide or triflate (e.g., a protected tetrazolylphenyl bromide)
-
A substituted aryltributylstannane (e.g., a protected imidazole-stannane)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous solvent (e.g., DMF or toluene)
-
Base (e.g., K₂CO₃ or CsF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq) and the aryltributylstannane (1.1 eq) in the anhydrous solvent.
-
Add the palladium(II) acetate (0.03 eq), the phosphine ligand (0.06 eq), and the base (2.0 eq).
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biphenyl product.
Conclusion
Substituted aryltributylstannanes are valuable and readily accessible reagents for the construction of complex molecular architectures in the pharmaceutical industry. Their utility in the robust and versatile Stille cross-coupling reaction allows for the efficient synthesis of a wide range of drug candidates. This guide provides researchers and drug development professionals with a foundational understanding of the commercial availability, synthesis, and application of these important chemical intermediates. As with all organotin compounds, appropriate safety precautions should be taken due to their potential toxicity.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Basic Reactivity of Tributyl(3-methoxyphenyl)stannane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl(3-methoxyphenyl)stannane is an organotin compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily governed by the carbon-tin bond, which allows for the transfer of the 3-methoxyphenyl group to various electrophiles. This guide provides a comprehensive overview of the fundamental reactions of this compound with common electrophiles, including detailed experimental protocols, data on reaction outcomes, and an exploration of the underlying mechanistic principles. The strategic positioning of the electron-donating methoxy group on the aromatic ring introduces interesting regiochemical considerations, making this reagent a valuable tool for the synthesis of complex aromatic molecules.
Core Reactivity Principles
The reactivity of this compound is dominated by two main pathways when reacting with electrophiles:
-
Electrophilic ipso-Substitution (Destannylation): This is the most common reaction pathway for arylstannanes. The electrophile directly attacks the carbon atom bearing the tributylstannyl group, leading to the cleavage of the carbon-tin bond and the formation of a new carbon-electrophile bond. This reaction is highly efficient due to the electropositive nature of tin, which makes the attached carbon atom nucleophilic.
-
Electrophilic Aromatic Substitution: The 3-methoxyphenyl ring is an electron-rich aromatic system. The methoxy group is a strong activating group and an ortho, para-director.[1][2][3] Therefore, electrophilic attack can also occur at the positions ortho and para to the methoxy group (C2, C4, and C6).
The competition between ipso-substitution and electrophilic aromatic substitution is a key consideration in the reactions of this compound. Generally, the carbon-tin bond is sufficiently reactive that ipso-substitution is the major pathway observed with many electrophiles.[4]
Reactions with Halogen Electrophiles
Halogenation of this compound provides a direct route to the corresponding 3-haloanisoles. These reactions typically proceed via an electrophilic ipso-substitution mechanism, often referred to as halodestannylation.
Iodination
The reaction with iodine is a facile process that leads to the formation of 3-iodoanisole.
Table 1: Iodination of this compound
| Electrophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| I⁺ | Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Room Temp. | 1 h | 3-Iodoanisole | >95 |
Experimental Protocol: Synthesis of 3-Iodoanisole
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
To this solution, add a solution of iodine (1.1 eq) in dichloromethane dropwise at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour, as indicated by the disappearance of the starting material and the fading of the iodine color.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodoanisole.
Spectroscopic Data for 3-Iodoanisole:
-
¹H NMR (CDCl₃): δ 7.28 (d, 1H), 7.26 (d, 1H), 7.00 (t, 1H), 6.87 (dd, 1H), 3.78 (s, 3H)[5]
-
¹³C NMR (CDCl₃): Chemical shifts can be found in publicly available databases.[6]
Bromination
Similar to iodination, bromination proceeds readily via bromodestannylation to yield 3-bromoanisole. Due to the higher reactivity of bromine, milder brominating agents such as N-bromosuccinimide (NBS) can also be employed.
Table 2: Bromination of this compound
| Electrophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| Br⁺ | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 0 °C to Room Temp. | 1-2 h | 3-Bromoanisole | ~90 |
| Br⁺ | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Room Temp. | 2-4 h | 3-Bromoanisole | ~85 |
Experimental Protocol: Synthesis of 3-Bromoanisole using Bromine
-
Dissolve this compound (1.0 eq) in carbon tetrachloride and cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to give the crude product.
-
Purify by column chromatography on silica gel to obtain 3-bromoanisole.
Spectroscopic Data for 3-Bromoanisole:
-
¹H NMR (CDCl₃): δ 7.15 (t, 1H), 7.08 (m, 1H), 6.99 (m, 1H), 6.82 (m, 1H), 3.79 (s, 3H)[4]
-
¹³C NMR (CDCl₃): δ 160.1, 130.5, 123.0, 121.3, 115.1, 112.8, 55.3[7][8]
Reaction with Acyl Electrophiles (Friedel-Crafts Acylation)
The introduction of an acyl group onto the 3-methoxyphenyl ring can be achieved through a reaction analogous to the Friedel-Crafts acylation. In the context of organostannanes, this transformation can be viewed as a Stille-type coupling with an acyl chloride, typically catalyzed by a palladium complex.[9] Alternatively, a Lewis acid can be used to promote the acylation, which would proceed via electrophilic aromatic substitution or ipso-substitution.[10][11][12][13][14]
Table 3: Acylation of this compound
| Electrophile | Reagent | Catalyst/Promoter | Solvent | Temperature | Time | Product | Yield (%) |
| CH₃CO⁺ | Acetyl Chloride | Pd(PPh₃)₄ | Toluene | 80 °C | 12 h | 3-Methoxyacetophenone | Moderate to Good |
| CH₃CO⁺ | Acetic Anhydride | AlCl₃ | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | 4-6 h | 3-Methoxyacetophenone | Moderate |
Experimental Protocol: Palladium-Catalyzed Acylation
-
To a solution of this compound (1.0 eq) in toluene, add acetyl chloride (1.2 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield 3-methoxyacetophenone.
Spectroscopic Data for 3-Methoxyacetophenone:
-
¹H NMR (90 MHz, CDCl₃): δ 7.55-7.25 (m, 3H), 7.10 (m, 1H), 3.85 (s, 3H), 2.60 (s, 3H)[11][15]
-
¹³C NMR (CDCl₃): δ 197.9, 159.8, 138.5, 129.5, 120.8, 119.3, 112.3, 55.3[11]
Regioselectivity of Electrophilic Attack
The regiochemical outcome of electrophilic attack on this compound is a balance between the directing effects of the methoxy and tributylstannyl groups.
Caption: Regioselectivity of electrophilic attack on this compound.
The methoxy group strongly activates the ortho (C2, C6) and para (C4) positions towards electrophilic attack through resonance donation of its lone pair of electrons.[1] Conversely, the tributylstannyl group directs electrophiles to the carbon to which it is attached (ipso position, C3), facilitating its displacement.[4][16] In most cases, the cleavage of the C-Sn bond is kinetically and thermodynamically favorable, leading to a high preference for ipso-substitution. However, under certain conditions or with specific electrophiles, a mixture of products resulting from attack at the ortho and para positions may be observed.
Stille Cross-Coupling Reactions
While the focus of this guide is on the basic reactivity with electrophiles, it is important to mention the paramount role of this compound in palladium-catalyzed Stille cross-coupling reactions.[5][9][17][18] In these reactions, the 3-methoxyphenyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereospecificity.
Caption: General workflow for the Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
-
In a flame-dried flask under an inert atmosphere, combine the aryl halide/triflate (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with a saturated aqueous solution of KF to precipitate the tin byproducts as a polymeric fluorostannate.
-
Filter the mixture through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily undergoing efficient ipso-substitution with a variety of electrophiles to afford substituted 3-methoxyphenyl derivatives. The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, though its directing effects are often overridden by the propensity for destannylation. This guide has provided an overview of its fundamental reactivity, including detailed protocols and data that will be of practical use to researchers in the fields of chemistry and drug development. The predictable reactivity and accessibility of this compound ensure its continued importance in the construction of complex molecular architectures.
References
- 1. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organic chemistry - Ipso substitution and its rules - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. 2-IODO-5-METHOXYANILINE(153898-63-6) 1H NMR [m.chemicalbook.com]
- 7. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. allstudyjournal.com [allstudyjournal.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Arene substitution pattern - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Notes and Protocols: Tributyl(3-methoxyphenyl)stannane in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributyl(3-methoxyphenyl)stannane in Stille cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes the reaction mechanism, tabulated quantitative data from representative reactions, detailed experimental protocols, and visualizations to aid in understanding the reaction workflow.
Introduction to Stille Cross-Coupling
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. Discovered by John K. Stille, this reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions. These characteristics make it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.
This compound is a key building block in Stille reactions, serving as the nucleophilic partner that transfers the 3-methoxyphenyl group. This moiety is a common structural feature in many biologically active compounds and advanced materials.
Reaction Mechanism
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium intermediate are coupled and eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Stille cross-coupling reactions involving aryl stannanes, including a close analog of the target compound, with various aryl halides. This data is intended to provide a starting point for reaction optimization.
| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(2-methoxyphenyl)stannane | 8-Bromonaphthalen-1-amine derivative | Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | CuI (70) | DMF | 85 | 36 | 33 |
| 2 | Tributyl(phenyl)stannane | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | 95 |
| 3 | Tributyl(phenyl)stannane | 4-Bromoacetophenone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | - | DMF | 80 | 16 | 88 |
| 4 | Tributyl(vinyl)stannane | Iodobenzene | PdCl₂(PPh₃)₂ (1) | - | - | THF | 65 | 6 | 92 |
Experimental Protocols
Below are detailed protocols for the preparation of this compound and a general procedure for its use in a Stille cross-coupling reaction.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is typically initiated by gentle heating.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Tributyltin Chloride:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Protocol 2: General Procedure for Stille Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 equivalent)
-
This compound (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Additives such as CuI or LiCl
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Add the anhydrous solvent via syringe.
-
Add this compound (1.1-1.2 equivalents) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of Celite.
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, solvent, temperature, and reaction time, may need to be optimized for specific substrates. Always consult the relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any chemical synthesis. Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for the Stille Coupling of Tributyl(3-methoxyphenyl)stannane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Stille cross-coupling reaction between Tributyl(3-methoxyphenyl)stannane and various aryl halides. The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1]
Introduction
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Organostannanes like this compound are advantageous due to their stability to air and moisture, and the reaction's tolerance of a wide range of functional groups, which often eliminates the need for protecting groups.[2] This document outlines optimized conditions and protocols for the successful synthesis of 3-methoxy-substituted biaryls.
Reaction Principle
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R-SnBu₃) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-R), regenerating the Pd(0) catalyst.
Experimental Protocols
Below are detailed protocols for the Stille coupling of this compound with representative aryl bromides and iodides.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 mmol, 1.1-1.5 equiv), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Aryl Iodides using a Pd(0) Catalyst
Aryl iodides are generally more reactive than aryl bromides and may allow for milder reaction conditions.
Materials:
-
This compound
-
Aryl iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a continuous flow of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%) to a reaction vessel.
-
Add the anhydrous solvent (5-10 mL).
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 60 °C to 100 °C.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Toluene | 110 | 16 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | ~95 |
| 4-Bromobenzaldehyde | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 100 | 12 | ~85 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | ~70 |
Table 1: Reaction Conditions for Coupling with Aryl Bromides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | THF | 65 | 8 | ~92 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | AsPh₃ (4) | DMF | 80 | 6 | ~96 |
| 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 90 | 10 | ~88 |
| 3-Iodopyridine | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | ~75 |
Table 2: Reaction Conditions for Coupling with Aryl Iodides.
Mandatory Visualizations
Stille Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Stille coupling reaction.
Caption: General experimental workflow for the Stille coupling.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where necessary.
-
Solvents should be handled in a well-ventilated area, away from ignition sources.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst or ligand loading.
-
Try a different palladium source, ligand, or solvent.
-
Increase the reaction temperature or time.
-
-
Formation of Homocoupled Products:
-
This can result from the reaction of the organostannane with itself. Lowering the reaction temperature may mitigate this side reaction.
-
-
Difficulty in Removing Tin Byproducts:
-
Thorough washing with aqueous KF is crucial. Multiple washes may be necessary.
-
Column chromatography on silica gel is generally effective for removing residual tin compounds.
-
Conclusion
The Stille cross-coupling of this compound with aryl halides is a robust and reliable method for the synthesis of 3-methoxy-substituted biaryls. The reaction conditions can be tailored based on the reactivity of the aryl halide, and the protocols provided herein serve as a solid foundation for further optimization and application in complex molecule synthesis. The tolerance of various functional groups makes this reaction particularly valuable in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols: Synthesis of Biaryl Compounds using Tributyl(3-methoxyphenyl)stannane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing sp²-sp² linkages to create these biaryl systems.[1][2] Organotin reagents, or stannanes, are frequently used in these couplings due to their stability to air and moisture, broad functional group tolerance, and the generally mild reaction conditions required.[2][3]
Tributyl(3-methoxyphenyl)stannane is a valuable organotin reagent for introducing a 3-methoxyphenyl group, a common moiety in biologically active molecules. This document provides detailed protocols and data for the application of this compound in the synthesis of biaryl compounds via the Stille cross-coupling reaction.
Reaction Principle: The Stille reaction involves the coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide or sulfonate, catalyzed by a palladium(0) complex. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: General scheme for the Stille cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of the organic electrophile to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the aryl group from the organostannane is transferred to the palladium center, displacing the halide or sulfonate. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.
References
Application Notes and Protocols: Stille Reaction Utilizing Tributyl(3-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] The organotin reagents are also noted for their stability to air and moisture.[1] This document provides a detailed protocol for a typical Stille reaction using Tributyl(3-methoxyphenyl)stannane as the organotin reagent for the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[3][4]
Reaction Principle and Mechanism
The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) complex.[1][5]
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[5][6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]
A major side reaction to be aware of is the homocoupling of the organostannane reagent.[1]
Experimental Protocol
This protocol describes a general procedure for the Stille cross-coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., DMF, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl halide) to the flask.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.[7] The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction parameters for a Stille reaction. Note that these are general guidelines and optimal conditions should be determined experimentally for each specific substrate combination.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 1.0 equivalent | Iodides are generally more reactive than bromides, which are more reactive than chlorides.[6] |
| This compound | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 1 - 10 mol% | Common choices include Pd(PPh₃)₄, Pd₂(dba)₃/ligand, or Pd(OAc)₂/ligand.[2][5] |
| Ligand (if used) | 2 - 20 mol% | Electron-rich and bulky phosphine ligands can accelerate the reaction.[6] |
| Solvent | DMF, Toluene, THF, Dioxane | Must be anhydrous. The choice of solvent can influence reaction rate and yield. |
| Temperature | 60 - 120 °C | Higher temperatures are often required for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Visualizations
The following diagrams illustrate the key processes involved in the Stille reaction.
Caption: General experimental workflow for the Stille reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols: Tributyl(3-methoxyphenyl)stannane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Tributyl(3-methoxyphenyl)stannane in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of precursors for bioactive molecules like O-desmethylangolensin.
Introduction
This compound is a valuable organotin reagent employed in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The 3-methoxyphenyl moiety introduced by this reagent is a common structural motif in a variety of biologically active compounds. Its stability, functional group tolerance, and predictable reactivity make it a useful tool in medicinal chemistry and process development.
One notable application is in the synthesis of deoxybenzoin derivatives, which serve as key intermediates for isoflavonoids. For instance, the synthesis of 1-(4-benzyloxyphenyl)-2-(3-methoxyphenyl)ethanone, a direct precursor to O-desmethylangolensin, can be efficiently achieved through the Stille coupling of this compound with a suitable acyl chloride. O-desmethylangolensin is a metabolite of the soy isoflavone daidzein and has garnered interest for its potential anticancer properties.
Core Application: Synthesis of a Deoxybenzoin Precursor for O-desmethylangolensin
The Stille coupling reaction between this compound and 4-benzyloxyphenylacetyl chloride provides a direct route to 1-(4-benzyloxyphenyl)-2-(3-methoxyphenyl)ethanone. This deoxybenzoin can then be further transformed into O-desmethylangolensin through demethylation and debenzylation steps.
Reaction Scheme:
Caption: Stille coupling of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling to synthesize 1-(4-benzyloxyphenyl)-2-(3-methoxyphenyl)ethanone. These values are based on general knowledge of Stille couplings for similar substrates.
| Parameter | Value | Notes |
| Yield | 75-90% | Dependent on catalyst, solvent, and temperature. |
| Purity (crude) | >85% | Typically purified by column chromatography. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
| Catalyst Loading | 1-5 mol% | Pd(PPh3)4 is a common choice. |
| Temperature | 80-110 °C | Toluene is a common solvent. |
Experimental Protocols
General Considerations for Stille Coupling Reactions
Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) as organometallic reagents can be sensitive to air and moisture. Solvents should be anhydrous.
Protocol: Synthesis of 1-(4-Benzyloxyphenyl)-2-(3-methoxyphenyl)ethanone
Materials:
-
This compound
-
4-Benzyloxyphenylacetyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Saturated aqueous solution of potassium fluoride (for workup)
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add 4-benzyloxyphenylacetyl chloride (1.0 eq.) to the flask via syringe.
-
Add this compound (1.1 eq.) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and stir with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate the tin byproduct as tributyltin fluoride.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 1-(4-benzyloxyphenyl)-2-(3-methoxyphenyl)ethanone.
Characterization:
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates the general workflow from starting materials to a purified pharmaceutical intermediate using a Stille coupling reaction.
Caption: General workflow for Stille coupling in synthesis.
Application Notes and Protocols: The Role of Tributyl(3-methoxyphenyl)stannane in the Total Synthesis of (-)-Deoxyschizandrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl(3-methoxyphenyl)stannane is a key organotin reagent employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its utility in the intricate art of natural product total synthesis stems from its ability to introduce the 3-methoxyphenyl moiety, a common structural motif in a variety of biologically active molecules. This aromatic group, with its specific electronic and steric properties, is often crucial for the pharmacological activity of the parent natural product. The air and moisture stability of this compound, coupled with the mild and functional group tolerant nature of the Stille coupling, makes it an invaluable tool for constructing complex molecular architectures. This document provides a detailed overview of its application in the asymmetric total synthesis of the lignan natural product, (-)-deoxyschizandrin, offering insights into the experimental protocol and reaction efficiency.
Application in the Total Synthesis of (-)-Deoxyschizandrin
The total synthesis of (-)-deoxyschizandrin, a dibenzocyclooctadiene lignan with potential biological activities, provides a compelling case study for the application of this compound. In a key step of the synthesis reported by Tse-Lok Ho and Che-Ping Chuang in 1993, a Stille cross-coupling reaction was employed to form a crucial biaryl bond, which constitutes the core structure of the natural product.
The reaction involves the coupling of an optically active aryl triflate with this compound in the presence of a palladium catalyst. This strategic bond formation at a late stage of the synthesis highlights the reliability and chemoselectivity of the Stille reaction.
Quantitative Data Summary
The efficiency of the key Stille coupling step in the total synthesis of (-)-deoxyschizandrin is summarized in the table below.
| Coupling Partner 1 (Aryl Triflate) | Coupling Partner 2 | Catalyst | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (S)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-dibenzo[a,c]cycloocten-10-yl trifluoromethanesulfonate | This compound | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Triphenylarsine (AsPh₃) | N,N-Dimethylformamide (DMF) | 100 | 12 | 87 |
Experimental Protocol: Stille Coupling in the Synthesis of (-)-Deoxyschizandrin
The following protocol is based on the procedure described by Ho and Chuang in their 1993 publication in Tetrahedron Letters.
Materials:
-
(S)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-dibenzo[a,c]cycloocten-10-yl trifluoromethanesulfonate
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl triflate (1.0 equivalent).
-
Add this compound (1.2 equivalents).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) and triphenylarsine (0.2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
Stille Coupling Reaction in the Synthesis of (-)-Deoxyschizandrin
Caption: Key Stille coupling step in the total synthesis of (-)-deoxyschizandrin.
Catalytic Cycle of the Stille Reaction
Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.
Application Notes and Protocols for Stilling Coupling Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and fine chemical industries, stems from its tolerance of a wide array of functional groups, mild reaction conditions, and generally high yields.[2][4][5][6] These application notes provide a comprehensive, step-by-step guide for conducting a Stille coupling experiment, including detailed protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate the experimental workflow and reaction mechanism.
Introduction
Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis.[2] The reaction's success is attributed to the stability of organostannane reagents to air and moisture, which makes them relatively easy to handle.[1][4][6] However, it is crucial to note the high toxicity of organotin compounds, necessitating careful handling and disposal.[1][6][7]
The general scheme of the Stille coupling reaction is as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃
Where:
-
R¹ and R² are the organic groups to be coupled.
-
X is a halide (I, Br, Cl) or a pseudohalide (e.g., triflate - OTf).[1][5]
-
R³ is typically a butyl or methyl group on the tin atom.
-
A palladium catalyst is required for the reaction to proceed.[6]
Catalytic Cycle and Mechanism
The mechanism of the Stille coupling has been studied extensively and proceeds through a catalytic cycle involving a palladium complex.[1][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[1][4][5]
-
Transmetalation: The organostannane (R²-Sn(R³)₃) transfers its R² group to the palladium complex, displacing the halide.[1][5][8] This is often the rate-determining step.[1]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][4][5]
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: A Representative Procedure
This protocol details a general procedure for the Stille coupling of an aryl bromide with an organostannane. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromotoluene)
-
Organostannane (e.g., vinyltributyltin)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)[7]
-
Reaction flask (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Toxicity: Organotin compounds are highly toxic.[1][6][7] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts can be flammable and toxic. Handle with care.
-
Solvents: Anhydrous solvents are often flammable. Work away from ignition sources.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Step-by-Step Procedure:
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum and then cool to room temperature under a stream of inert gas (N₂ or Ar).[4]
-
To the flask, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and any solid additives.
-
-
Reagent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF).[4] This helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[4]
-
Caption: Experimental workflow for a Stille coupling reaction.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various Stille coupling reaction conditions and their corresponding yields from the literature, providing a useful reference for researchers.
| Entry | Aryl Halide/Pseudohalide | Organostannane | Catalyst (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Vinyltributyltin | Pd(PPh₃)₄ (2) | THF | - | 65 | 16 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.5) | Dioxane | CsF | 110 | 12 | 97[9] |
| 3 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | Toluene | - | 110 | 24 | 85 |
| 4 | Phenyl triflate | Tributyl(phenylethynyl)tin | Pd(PPh₃)₄ (5) | DMF | CuI (10) | 50 | 6 | 90 |
| 5 | Aryl Chloride | Organostannane | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.5) | Dioxane | CsF | 110 | - | 97[6][9] |
| 6 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | DMF | CuI (10), LiCl (530) | 40 | 60 | 87[4] |
Conclusion
The Stille coupling reaction is an indispensable tool in modern organic synthesis for the construction of C-C bonds. This guide provides a detailed protocol and essential information to aid researchers in successfully performing this reaction. By understanding the mechanism, adhering to safety precautions, and carefully following the experimental procedure, scientists can effectively utilize the Stille coupling in their research and development endeavors, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. jk-sci.com [jk-sci.com]
- 7. lnigchrm.in [lnigchrm.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Application Notes and Protocols for Reactions with Tributyl(3-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate solvents and bases for palladium-catalyzed cross-coupling reactions involving Tributyl(3-methoxyphenyl)stannane. The protocols and data presented are intended to facilitate the efficient synthesis of biaryl and aryl-amine compounds, which are crucial intermediates in pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most prominent applications for this reagent are the Stille cross-coupling reaction and the Buchwald-Hartwig amination. The judicious choice of solvent and base is critical for achieving high yields and reaction efficiency, as these parameters significantly influence the solubility of reagents, the stability of the catalytic species, and the rate of key elementary steps in the catalytic cycle.
Stille Cross-Coupling Reactions: C-C Bond Formation
The Stille reaction is a powerful method for the synthesis of biaryl compounds by coupling an organostannane with an organic halide or sulfonate. The choice of solvent and base can dramatically impact the outcome of the reaction.
Choice of Solvent
The solvent plays a crucial role in the Stille reaction by influencing the solubility of the reactants and the stability of the palladium catalyst. While polar aprotic solvents are commonly employed, alcoholic solvents have been shown to be particularly effective in certain cases.
A study investigating the Stille coupling of 3-methoxyphenyl methanesulfonate with tributyl(phenyl)stannane demonstrated the superiority of tert-butanol (t-BuOH) as a solvent.[1] In this instance, t-BuOH provided a significantly higher yield compared to other commonly used solvents such as 1,4-dioxane, dimethoxyethane (DME), and dimethylformamide (DMF).[1]
Table 1: Effect of Solvent on the Yield of 3-Methoxybiphenyl in a Stille Coupling Reaction [1]
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 4 |
| 2 | DME | 0 |
| 3 | DMF | 0 |
| 4 | t-BuOH | 79 |
| 5 | Isopropanol | 65 |
| 6 | n-Butanol | 58 |
Reaction Conditions: 3-methoxyphenyl methanesulfonate (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), Pd(OAc)2 (2.0 mol%), XPhos (4.0 mol%), CsF (2.2 mmol), Solvent (2 mL), 110 °C, 14 h.
Choice of Base
A base is often required in Stille reactions, particularly when using aryl sulfonates as electrophiles. The base facilitates the transmetalation step of the catalytic cycle. Inorganic bases are commonly used, with cesium fluoride (CsF) being a frequent choice due to its ability to activate the organostannane.
In the aforementioned study, cesium fluoride was used effectively in conjunction with t-BuOH to achieve a high yield of the biaryl product.[1]
Experimental Protocol: Stille Coupling of 3-Methoxyphenyl Methanesulfonate with Tributyl(phenyl)stannane[1]
This protocol describes the synthesis of 3-methoxybiphenyl, a compound structurally related to products derived from this compound.
Materials:
-
3-Methoxyphenyl methanesulfonate
-
Tributyl(phenyl)stannane
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium fluoride (CsF)
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2.0 mol%) and XPhos (4.0 mol%).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add CsF (2.2 equivalents).
-
To this mixture, add a solution of 3-methoxyphenyl methanesulfonate (1.0 equivalent) and tributyl(phenyl)stannane (1.2 equivalents) in anhydrous t-BuOH.
-
Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring for 14 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite or silica gel to remove palladium residues.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or sulfonates and amines. While modern protocols often utilize free amines, the original procedures involved the use of aminostannanes. The principles governing the choice of solvent and base are similar to those for the Stille reaction.
Choice of Solvent
Toluene and tetrahydrofuran (THF) were among the first solvents used in the palladium-catalyzed amination of aryl bromides with aminostannanes. These non-polar, aprotic solvents are effective at solubilizing the reactants and the palladium catalyst.
Choice of Base
A strong, non-nucleophilic base is essential for the Buchwald-Hartwig amination. The base is responsible for the deprotonation of the amine or the intermediate palladium-amido complex, which is a crucial step in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃). The choice of base can depend on the pKa of the amine and the reactivity of the aryl halide.
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram illustrates a typical experimental workflow for a Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: Tributyl(3-methoxyphenyl)stannane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl(3-methoxyphenyl)stannane is a valuable organotin reagent in medicinal chemistry, primarily utilized for the introduction of the 3-methoxyphenyl moiety into target molecules. This structural motif is present in a variety of biologically active compounds, including kinase inhibitors and analogues of natural products like combretastatin. The primary application of this compound is in the Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[1] The Stille reaction is widely employed in the synthesis of complex organic molecules due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1][2]
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the Stille reaction for the synthesis of biaryl compounds. Detailed experimental protocols, based on established methodologies for similar Stille couplings, are provided to guide researchers in their synthetic efforts.
Key Applications in Medicinal Chemistry
The 3-methoxyphenyl group is a key structural feature in several classes of therapeutic agents. Its incorporation into a molecule can significantly influence its pharmacological properties, including target binding, selectivity, and pharmacokinetic profile.
-
Kinase Inhibitors: Many small molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature substituted aryl rings. The 3-methoxyphenyl group can serve as a crucial component for achieving high potency and selectivity for specific kinase targets.
-
Combretastatin Analogues: Combretastatin A-4, a natural product with potent anti-cancer and anti-angiogenic properties, contains a trimethoxyphenyl ring. Synthetic analogues often incorporate variations of this, including the 3-methoxyphenyl group, to improve solubility, metabolic stability, and efficacy.[3]
-
Central Nervous System (CNS) Agents: The lipophilicity and hydrogen bonding capabilities of the methoxy group can be advantageous for designing molecules that can cross the blood-brain barrier, making the 3-methoxyphenyl moiety a relevant component in the development of drugs targeting the CNS.
The Stille reaction provides a reliable and versatile method for forging a carbon-carbon bond between the 3-methoxyphenyl group of this compound and an sp2-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.
Data Presentation: Representative Stille Coupling Reaction
While specific quantitative data for reactions involving this compound is not abundant in the readily available literature, the following table summarizes representative conditions and outcomes for a closely related Stille cross-coupling of 3-methoxyphenyl methanesulfonate with tributyl(phenyl)stannane.[4] These conditions are generally applicable to the coupling of this compound with various aryl and heteroaryl electrophiles.
| Parameter | Value | Reference |
| Aryl Electrophile | 3-Methoxyphenyl Methanesulfonate | [4] |
| Organostannane | Tributyl(phenyl)stannane | [4] |
| Catalyst | Pd(OAc)₂ | [4] |
| Ligand | XPhos | [4] |
| Base/Additive | CsF | [4] |
| Solvent | t-BuOH | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 12 h | [4] |
| Yield | 76% | [4] |
Experimental Protocols
The following are detailed methodologies for key experimental procedures relevant to the use of this compound in medicinal chemistry.
Protocol 1: General Procedure for the Stille Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline for the palladium-catalyzed Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), and AsPh₃ (0.08 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Synthesis of a Biaryl Compound via Stille Coupling of 3-Methoxyphenyl Mesylate
This protocol is adapted from a reported procedure for the Stille coupling of an aryl sulfonate and can be applied to couplings with this compound.[4]
Materials:
-
Aryl Mesylate (e.g., a heteroaryl mesylate)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium fluoride (CsF)
-
Anhydrous tert-Butanol (t-BuOH)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous t-BuOH, followed by the aryl mesylate (1.0 eq), this compound (1.5 eq), and CsF (2.0 eq).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling Tin Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing toxic tin byproducts from Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove tin byproducts from my Stille coupling reaction?
A1: Organotin compounds, such as the tributyltin or trimethyltin reagents often used in Stille couplings, are highly toxic.[1][2][3] For applications in medicinal chemistry and materials science, removal of these toxic residues to ppm levels is often a regulatory and safety necessity.[3]
Q2: What are the most common tin byproducts I should expect?
A2: The primary byproducts are trialkyltin halides (e.g., Bu3SnCl, Bu3SnBr) and unreacted organostannane reagents.[4] You may also encounter hexaalkyldistannanes (e.g., Bu3SnSnBu3) formed from homocoupling side reactions.[2]
Q3: Can I simply remove the tin byproducts with a standard silica gel column?
A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient to reach the low ppm levels required for many applications.[5][6] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.
Q4: Are there alternative coupling reactions that avoid tin byproducts altogether?
A4: Yes, several other cross-coupling reactions exist, with the Suzuki coupling (using boronic acids) being a popular alternative due to the generally lower toxicity of its boron byproducts.[7] However, Stille coupling offers advantages in terms of the stability and functional group tolerance of the organostannane reagents.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent tin contamination after aqueous KF wash. | Insufficient mixing or reaction time. | Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate the formation of the insoluble organotin fluoride precipitate.[3] |
| Formation of a fine precipitate that is difficult to separate. | Filter the entire mixture through a pad of Celite to effectively remove the solid Bu3SnF.[4] | |
| The product is also coordinating to the tin species. | Consider a different removal method, such as chromatography on K2CO3-impregnated silica. | |
| Co-elution of tin byproducts with the product during flash chromatography. | Similar polarity of the product and tin byproducts. | Modify the stationary phase by adding a small percentage of triethylamine (2-5%) to the eluent to help retard the tin species.[1][4] Alternatively, use a K2CO3-silica stationary phase. |
| Unreacted starting stannane is present. | If unreacted Bu3SnH or Bu3SnSnBu3 is suspected, treat the crude reaction mixture with iodine (I2) to convert them to Bu3SnI, which is then more readily removed by a KF wash.[4] | |
| Low recovery of the desired product after purification. | Product precipitation along with the tin fluoride. | Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product. |
| Product degradation on acidic silica gel. | Use a neutral or basic alumina column, or deactivate the silica gel with triethylamine. |
Comparison of Tin Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Residual Tin Level |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R3SnF).[8] | Simple, inexpensive, and effective for many substrates.[4] | Can form emulsions; may not be effective for all tin species. | Can be highly effective, but depends on the substrate. |
| K2CO3-Silica Chromatography | Adsorption of organotin species onto a basic stationary phase. | High efficiency, can remove a variety of tin byproducts.[3] | Requires preparation of the stationary phase. | Down to ~15 ppm.[3] |
| DBU/Iodine Treatment | Conversion of residual tin hydrides and distannanes to tin iodides, followed by removal.[3] | Effective for removing unreacted tin reagents. | Introduces additional reagents that need to be removed. | Can be reduced to less than 30 ppm.[3] |
| NaOH/AlMe3 Treatment | Conversion of Bu3SnX to more polar Bu3SnOH (with NaOH) or less polar Bu3SnMe (with AlMe3) to facilitate separation by extraction or chromatography.[4] | Offers alternative polarity modification of byproducts. | Requires handling of pyrophoric AlMe3. | Dependent on the subsequent purification step. |
| Liquid-Liquid Extraction | Partitioning of the product and byproducts between two immiscible solvents (e.g., hexane and acetonitrile).[9] | Simple and does not require solid supports. | Efficiency is highly dependent on the partition coefficients of the product and impurities. | Variable. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and straightforward methods for removing tributyltin byproducts.
-
Reaction Quench: After the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel for at least 1 minute.[4]
-
Precipitate Formation: A white precipitate of Bu3SnF may form at the interface of the organic and aqueous layers.[4]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite.
-
Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Workflow for Aqueous KF Wash
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Chromatography with Potassium Carbonate-Silica (K2CO3-Silica)
This method is highly effective for removing a broad range of organotin impurities to very low levels.
-
Preparation of K2CO3-Silica:
-
Column Packing:
-
Dry pack a chromatography column with the prepared K2CO3-silica mixture.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with an appropriate solvent system, as determined by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Decision Tree for Choosing a Tin Removal Method
Caption: Decision tree to guide the selection of a suitable tin removal method.
Protocol 3: DBU and Iodine Treatment
This protocol is particularly useful when unreacted tributyltin hydride or hexa-n-butylditin is present in the reaction mixture.
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.
-
Dilution: Dilute the residue with diethyl ether.
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic color of iodine persists.[3]
-
Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by standard flash column chromatography.[3]
Quantification of Residual Tin
To confirm the removal of tin byproducts to the desired level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even ppb levels.
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals. Flame AAS is a common and robust technique for tin analysis.
-
1H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, 1H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities. The characteristic signals of the alkyl groups on tin (e.g., the multiplets for the butyl groups of tributyltin) can be indicative of contamination.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Workup [chem.rochester.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scribd.com [scribd.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stille Coupling with Tributyl(3-methoxyphenyl)stannane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of Stille coupling reactions involving Tributyl(3-methoxyphenyl)stannane. This electron-rich organostannane offers unique reactivity but may require specific conditions to achieve high efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling reaction?
A1: The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X). The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) complex.[1][2]
-
Transmetalation: The organostannane transfers its organic group (R¹) to the Pd(II) complex, displacing the halide.[1][2] This step is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1]
Q2: Why might my Stille coupling yield be low when using this compound?
A2: Low yields with this compound, an electron-rich stannane, can stem from several factors. The electron-donating methoxy group can influence the transmetalation step. Common issues include inefficient catalyst systems, suboptimal reaction conditions (temperature, solvent), or competing side reactions like the homocoupling of the stannane to form a biaryl dimer.[1] Optimization of the catalyst, ligands, and additives is often necessary to improve yields.
Q3: How do I choose the most effective palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical. Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.[2][3] For electron-rich stannanes, ligands play a crucial role. While electron-rich, bulky phosphine ligands can accelerate the initial oxidative addition step, they may slow down other parts of the cycle.[4] Ligands of intermediate donicity, such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃), often provide a good balance for the catalytic cycle.[1][5] Experimentation is key, as the optimal ligand depends heavily on the specific substrates used.[1]
Q4: What is the role of additives like copper(I) iodide (CuI) or cesium fluoride (CsF)?
A4: Additives can significantly enhance reaction rates and yields.
-
Copper(I) salts (e.g., CuI): Can accelerate the rate-limiting transmetalation step, sometimes by a factor of >10³.[1][6] It is thought that copper may act as a scavenger for free phosphine ligands that can inhibit the reaction or facilitate an alternative transmetalation pathway.[1][6]
-
Fluoride sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species that is more reactive in the transmetalation step.[6] They are also highly effective in the workup process for removing tin byproducts.[7]
-
Lithium Chloride (LiCl): In cases where the halide or pseudohalide group on the palladium complex dissociates, LiCl can accelerate the reaction rate.[1][2]
Q5: How can I effectively remove toxic tributyltin byproducts after the reaction?
A5: Removing organotin byproducts is a critical purification step due to their toxicity.[3] Several methods are effective:
-
Aqueous KF Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[8]
-
Flash Chromatography: Running a flash column with silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin residues.[8]
-
Recrystallization: For solid products, recrystallization after an initial workup can significantly reduce tin contamination.[6]
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can also be used, as they are reduced in situ to the active Pd(0) species. | [2] |
| Inefficient Transmetalation | Add a co-catalytic amount of CuI (typically 5-20 mol%) to accelerate the transmetalation step. Alternatively, add a fluoride source like CsF or Bu₄NF to activate the organostannane. | [1][6] |
| Poor Solvent Choice | The polarity of the solvent can influence the reaction mechanism and rate. Screen polar aprotic solvents like DMF, NMP, or THF. For some systems, less polar solvents like toluene may be effective. | [9] |
| Suboptimal Ligand | The standard PPh₃ ligand may not be optimal. Screen other ligands such as tri(2-furyl)phosphine or triphenylarsine (AsPh₃), which have been shown to cause large rate accelerations. For challenging couplings, bulky, electron-rich phosphines (e.g., P(t-Bu)₃) may be required. | [4][9] |
Problem: Significant Homocoupling of Stannane Reagent
| Possible Cause | Suggested Solution | Citation |
| Reaction with Pd(II) Precatalyst | Homocoupling can occur when two equivalents of the organostannane react with the Pd(II) precatalyst. Ensure the use of a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure conditions for rapid reduction of the Pd(II) source are present. | [1] |
| Radical Processes | The Pd(0) catalyst itself can sometimes undergo a radical process leading to dimerization. Lowering the reaction temperature may mitigate this side reaction. | [1] |
Problem: Difficulty Removing Tin Byproducts
| Possible Cause | Suggested Solution | Citation |
| Ineffective Workup | Standard aqueous workups may not be sufficient. Implement a dedicated tin removal protocol. | [3] |
| Formation of Emulsions | During the KF wash, a solid precipitate of Bu₃SnF can form at the interface, leading to emulsions. If this occurs, filter the entire biphasic mixture through a pad of Celite to remove the solid before separating the layers. | [8] |
| Persistent Tin Residue | If KF washing is insufficient, purify the crude product via flash chromatography on silica gel treated with a small percentage of triethylamine in the eluent system. | [8] |
Data Presentation & Experimental Protocols
Table 1: Catalyst, Ligand, and Additive Selection Guide
| Component | Example(s) | Role & Considerations for this compound |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources are directly active. Pd(II) sources are reduced in situ. The choice has less impact than the ligand.[2] |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃, P(t-Bu)₃ | The electron-rich nature of the stannane requires a balanced ligand. Start with PPh₃ or AsPh₃. Use bulky, electron-rich ligands like P(t-Bu)₃ for less reactive electrophiles (e.g., aryl chlorides).[4] |
| Cu(I) Additive | CuI, CuCl | Strongly recommended to accelerate the transmetalation step, which is often rate-limiting. Can increase rates by over 1000x.[1][6] |
| Fluoride Additive | CsF, KF, Bu₄NF | Activates the stannane by forming a hypervalent species, increasing its nucleophilicity. Also aids in byproduct removal during workup.[6][7] |
| Chloride Additive | LiCl | Can accelerate the reaction, particularly when using triflates as the electrophile, by preventing catalyst inhibition. May decrease the rate in some cases.[1][2] |
Detailed Experimental Protocol: General Procedure for Stille Coupling
Note: This is a general guideline. Stoichiometry, temperature, and reaction time should be optimized for specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid ligand or additive (e.g., CuI, 10 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and anhydrous, degassed solvent (e.g., DMF, THF, or Toluene, to make a ~0.1 M solution).
-
Stannane Addition: Add this compound (1.1-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Initial Workup: Proceed with a dedicated tin removal protocol as described below.
Detailed Experimental Protocol: Workup for Tin Byproduct Removal
Method 1: Potassium Fluoride (KF) Wash
-
After quenching, transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous KF solution. Shake the funnel for approximately 1-2 minutes for each wash.[8]
-
A white precipitate (Bu₃SnF) may form. If it does, filter the entire mixture through a pad of Celite®, then re-separate the layers.[8]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for low Stille coupling yield.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Workup [chem.rochester.edu]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting low yields in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical diagnostic sequence. The workflow below outlines the key checkpoints to consider when a reaction is underperforming.
Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Category 1: Catalyst & Ligand Issues
Q: My reaction is sluggish or fails to start. What should I check first?
A: The primary suspect is the active Pd(0) catalyst.
-
Source and Age: Palladium sources, especially Pd(OAc)₂, can degrade over time. Ensure you are using a reliable, fresh source. For Pd(0) sources like Pd(PPh₃)₄, air sensitivity is a concern; improper storage can lead to oxidation and inactivity.[1]
-
Precatalyst Activation: Many modern cross-coupling reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[2][3] This activation is a critical step influenced by the base, ligand, solvent, and temperature.[4] If activation is inefficient, the concentration of the active catalyst will be too low to sustain the catalytic cycle. Using well-defined precatalysts can often circumvent issues with in situ catalyst formation.[2][5]
-
Oxygen: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[6][7][8] Ensure all reagents and the reaction vessel are thoroughly degassed.
Q: How do I know if my catalyst has deactivated during the reaction?
A: Catalyst deactivation often manifests as a reaction that starts but stalls before reaching completion. Common causes include:
-
Oxidative Deactivation: As mentioned, trace oxygen can be a major issue. This is often a culprit in reactions that require long heating times.[6][7]
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures. This strips the palladium center of the necessary electronic and steric environment, leading to deactivation.
-
Substrate/Product Inhibition: In some cases, the starting materials or the product can coordinate too strongly to the palladium center, inhibiting catalyst turnover.
Caption: Common pathways leading to palladium catalyst deactivation.
Q: I suspect a ligand problem. How do I choose the right one?
A: Ligand choice is critical and substrate-dependent. There is no universal ligand.[1]
-
Screening is Key: The most effective way to find the right ligand is to perform a screen of different ligand classes.[9][10][11] Modern ligands, such as bulky, electron-rich dialkylbiarylphosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have dramatically expanded the scope of cross-coupling by enhancing the rates of key steps like oxidative addition and reductive elimination.[5]
-
Steric and Electronic Properties: Electron-donating, bulky ligands generally promote the oxidative addition of challenging substrates (like aryl chlorides) and facilitate the final reductive elimination step.[12][13]
-
Ligand:Palladium Ratio: The ratio of ligand to palladium can significantly impact the reaction.[14] While a 1:1 or 2:1 ratio is common, excess ligand can sometimes inhibit the reaction by creating a coordinatively saturated, less reactive palladium center.[5] Conversely, too little ligand can lead to catalyst decomposition.[5]
Category 2: Reagent & Substrate Problems
Q: Could my starting materials be the problem?
A: Absolutely. Impurities or instability in starting materials are frequent causes of low yield.
-
Purity: Impurities in the aryl halide or organometallic reagent can act as catalyst poisons.[6] It is crucial to use high-purity starting materials.
-
Organoboron Reagent Stability (Suzuki Coupling): Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boron group with a hydrogen). This is often accelerated by heat and aqueous basic conditions. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[7] The instability of boronates is a very common reason for low yields in Suzuki reactions.[7]
-
Reactivity of Aryl Halides: The reactivity order for the oxidative addition step is generally I > Br > OTf > Cl.[2][7] Aryl chlorides are often the most challenging and may require more specialized, electron-rich ligands and higher temperatures to react efficiently.[7][15]
Q: I'm observing significant side products like homocoupling or dehalogenation. How can I prevent this?
A: These side reactions compete with the desired cross-coupling pathway and consume starting materials.
-
Homocoupling: This involves the coupling of two organometallic reagents (e.g., two boronic acids in a Suzuki reaction). It is often promoted by the presence of oxygen or Pd(II) species.[7] Thoroughly degassing the reaction mixture and ensuring the efficient generation of the active Pd(0) catalyst can minimize homocoupling.[7][8]
-
Dehalogenation: This is the replacement of the halide on the electrophile with a hydrogen atom. It can occur if a hydride source is present in the reaction mixture, which can arise from certain solvents (like alcohols) or bases.[7]
Category 3: Reaction Condition Optimization
Q: How critical is the choice of base and solvent?
A: The base and solvent system is paramount and can dramatically affect yield.
-
Base Role & Strength: The base plays multiple roles, including activating the organometallic reagent (e.g., forming the borate in Suzuki coupling) and neutralizing the acid generated during the cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) depends on the specific coupling reaction and the sensitivity of the substrates.[2][6]
-
Solubility: A major issue is the solubility of the base.[1][2] If the inorganic base is not soluble in the reaction solvent, the reaction can be slow or stall. Using a mixed solvent system (e.g., Toluene/H₂O, THF/H₂O) or a phase-transfer catalyst can improve solubility and accelerate the reaction.[8][16]
-
Solvent Effects: The solvent influences the solubility of all components and the stability and reactivity of the catalytic species.[17] Aprotic polar solvents like DMF, dioxane, and THF are common, as are aromatic solvents like toluene.[3][17] The optimal solvent often depends on the specific catalyst system being used.[17]
Q: What is the optimal reaction temperature?
A: Temperature is a critical parameter that must be optimized.
-
General Range: Many cross-coupling reactions are run at elevated temperatures, typically between 80-110 °C, to facilitate slow steps like oxidative addition or reductive elimination.[2]
-
Effects of High Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition (formation of palladium black) and degradation of sensitive substrates or ligands.
-
Effects of Low Temperature: Modern, highly active catalyst systems can often run at lower temperatures (even room temperature), which is beneficial for substrates with sensitive functional groups.[2] If you observe decomposition, lowering the temperature is a good first step.
Data Presentation: Reaction Parameters
Table 1: Common Palladium Sources & Precatalysts
| Palladium Source | Typical Use / Characteristics | Oxidation State |
| Pd(OAc)₂ | Common, air-stable Pd(II) source. Requires in situ reduction. | +2 |
| Pd₂(dba)₃ | Air-stable Pd(0) source. Often used to generate active catalyst via ligand exchange. | 0 |
| Pd(PPh₃)₄ | Classic Pd(0) source. Can be air-sensitive. Often used directly. | 0 |
| [Pd(allyl)Cl]₂ | Dimeric Pd(II) precatalyst. | +2 |
| PdCl₂(dppf) | Well-defined Pd(II) precatalyst with a built-in ligand. | +2 |
| Buchwald Precatalysts | Highly active, well-defined Pd(II) precatalysts designed for rapid activation.[5] | +2 |
Table 2: Typical Catalyst Loading and Ratios
| Parameter | Academic / Discovery | Process / Scale-Up | Rationale |
| Catalyst Loading (mol %) | 1 - 5 mol % | 0.01 - 1 mol % | Higher loadings are used in discovery to ensure reaction success; optimization for scale-up focuses on reducing cost and residual metal.[18][19] |
| Ligand:Pd Ratio | 1:1 to 4:1 | 1:1 to 1.5:1 | Excess ligand can ensure catalyst stability but may inhibit reactivity. Well-defined precatalysts often have a built-in 1:1 or 2:1 ratio.[5] |
Key Experimental Protocols
Protocol 1: General Screening for Reaction Optimization
This protocol outlines a method for systematically screening ligands, bases, and solvents in parallel to identify optimal reaction conditions.
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual Schlenk tubes) on a magnetic stirring hotplate. Ensure each vial contains a stir bar.
-
Stock Solutions: To ensure consistency, prepare stock solutions of your aryl halide and coupling partner in a suitable, dry solvent.
-
Solid Dispensing: To each vial, add the appropriate base (e.g., 2-3 equivalents) and the palladium source/precatalyst (e.g., 2 mol %).
-
Ligand Addition: Add the specific ligand to be tested to each vial (e.g., 2.2 mol %). If screening ligands, each vial will receive a different one.
-
Environment Inerting: Seal the vials and thoroughly purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.[8]
-
Reagent Addition: Using a syringe, add the solvent to be tested, followed by the stock solutions of the starting materials.
-
Reaction: Heat the reaction block to the desired temperature and allow the reactions to stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This technique is highly effective for removing dissolved oxygen from reaction solvents.
-
Preparation: Place the solvent in a Schlenk flask that is no more than half full. The flask must have a sidearm with a stopcock for connection to a vacuum line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before using the solvent.
Mandatory Visualizations
The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for diagnosing where a reaction might be failing. A stall at any point will lead to low or no yield.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling.[2][5][17]
References
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
preventing homocoupling of Tributyl(3-methoxyphenyl)stannane in Stille reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homocoupling of Tributyl(3-methoxyphenyl)stannane in Stille reactions.
Troubleshooting Guide: Preventing Homocoupling of this compound
Homocoupling of the organostannane reagent is a common side reaction in Stille coupling, leading to the formation of a symmetrical biaryl product (R²-R²) instead of the desired cross-coupled product (R¹-R²).[1][2] This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Significant formation of 3,3'-dimethoxybiphenyl (homocoupling product) is observed.
Potential Causes and Solutions:
-
Suboptimal Palladium Catalyst or Pre-catalyst Activation:
-
Issue: The choice of palladium source and its activation can influence the prevalence of side reactions. The reaction of two organostannane molecules with a Pd(II) precatalyst can lead to homocoupling.[1]
-
Solution:
-
Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.
-
If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0) before the organostannane is consumed in side reactions.
-
-
-
Inappropriate Ligand Selection:
-
Issue: The ligand on the palladium catalyst plays a crucial role in the rates of the catalytic cycle steps. Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing more time for side reactions like homocoupling.
-
Solution:
-
-
Absence or Incorrect Use of Additives:
-
Issue: Additives can significantly influence the reaction kinetics and suppress side reactions.
-
Solution:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can accelerate the Stille coupling, sometimes by a factor of >10³.[4] It is thought to act as a scavenger for free phosphine ligands that can inhibit the reaction, thereby promoting the desired cross-coupling over homocoupling.[4]
-
Cesium Fluoride (CsF): CsF can activate the organotin reagent, potentially accelerating the transmetalation step.[3]
-
Lithium Chloride (LiCl): In polar aprotic solvents, LiCl can accelerate the reaction by promoting the dissociation of the halide from the palladium center, making it more available for transmetalation.[2]
-
-
-
Unfavorable Reaction Conditions (Solvent and Temperature):
-
Issue: The reaction environment can impact the stability of intermediates and the rates of competing reaction pathways.
-
Solution:
-
Solvent: Use polar aprotic solvents like DMF, NMP, or THF. The choice of solvent can be critical and may need to be optimized for your specific substrates.
-
Temperature: While heating is often necessary, excessively high temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 3,3'-dimethoxybiphenyl. This depletes the organostannane reagent and reduces the yield of the intended cross-coupled product.[1][2]
Q2: How does the choice of palladium catalyst affect homocoupling?
A2: The palladium catalyst is central to the Stille reaction. Using a Pd(0) source like Pd(PPh₃)₄ is often preferred as it enters the catalytic cycle directly. If a Pd(II) source (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species in the presence of the organostannane can sometimes lead to homocoupling.[1]
Q3: Can the ligand on the palladium catalyst help in preventing homocoupling?
A3: Yes, the ligand has a significant impact. Bulky and electron-rich phosphine ligands are known to accelerate the key steps of the desired cross-coupling reaction (transmetalation and reductive elimination).[3] This increased rate of the productive pathway can outcompete the undesired homocoupling reaction.
Q4: What is the role of additives like CuI and LiCl in minimizing homocoupling?
A4: Additives can be crucial for optimizing the Stille reaction.
-
CuI: Copper(I) iodide is believed to facilitate the transmetalation step and can also act as a scavenger for excess phosphine ligands that might otherwise inhibit the reaction.[4] By promoting the desired coupling, it indirectly reduces homocoupling.
-
LiCl: In polar aprotic solvents, lithium chloride can increase the polarity of the medium and facilitate the dissociation of the halide from the palladium intermediate, which can accelerate the transmetalation step.[2]
Q5: Is this compound, being an electron-rich stannane, more prone to side reactions?
A5: Yes, electron-rich aryl stannanes can be more reactive and potentially more susceptible to side reactions like hydrolysis.[1] While this doesn't directly cause homocoupling, any degradation of the starting material can affect the overall efficiency of the desired reaction. It is important to use anhydrous reaction conditions.
Data Summary
| Parameter | Recommended Change | Expected Effect on Homocoupling | Rationale |
| Palladium Source | Use Pd(0) e.g., Pd(PPh₃)₄ | Decrease | Enters the catalytic cycle directly, avoiding potential side reactions during in-situ reduction of Pd(II). |
| Ligand | Use bulky, electron-rich phosphines | Decrease | Accelerates reductive elimination of the desired product.[3] |
| Additive | Add CuI (co-catalytic) | Decrease | Scavenges inhibitory free ligands and may facilitate transmetalation.[4] |
| Additive | Add LiCl (in polar aprotic solvents) | Decrease | Promotes halide dissociation, accelerating transmetalation.[2] |
| Solvent | Use polar aprotic (e.g., DMF, NMP) | Decrease | Can stabilize charged intermediates and improve reaction rates. |
| Temperature | Optimize (use lowest effective temp.) | Decrease | Minimizes thermal decomposition and non-specific side reactions. |
Optimized Experimental Protocol to Minimize Homocoupling
This protocol provides a general starting point for the Stille coupling of this compound with an aryl halide, incorporating best practices to suppress homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
CuI (10 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd₂(dba)₃, XPhos, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by quenching with an aqueous solution of KF to precipitate the tin byproducts, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizing the Stille Reaction and Troubleshooting Homocoupling
The following diagrams illustrate the Stille catalytic cycle, the potential pathway for homocoupling, and a logical workflow for troubleshooting this side reaction.
References
Technical Support Center: Purification of Products from Reactions Involving Organotin Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products contaminated with organotin reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving organotin reagents, such as the Stille coupling.
Issue 1: Persistent Organotin Contamination in the Final Product
Possible Causes:
-
Incomplete Quenching: The quenching step was not sufficient to convert all organotin byproducts into easily removable species.
-
Improper Work-up Procedure: The chosen work-up method is not effective for the specific organotin reagent used.
-
Co-elution during Chromatography: The organotin byproducts have similar polarity to the desired product, leading to co-elution.
Solutions:
-
Optimize Quenching: After the reaction is complete, add a saturated aqueous solution of potassium fluoride (KF) or potassium carbonate (K2CO3) and stir vigorously for at least one hour.[1] This will precipitate the tin byproducts as insoluble salts.
-
Select an Appropriate Work-up:
-
Fluoride Treatment: Washing the reaction mixture with a saturated aqueous solution of KF is a common and effective method for removing tributyltin byproducts.[2][3] A solid precipitate of tributyltin fluoride (Bu3SnF) may form and can be removed by filtration through Celite.[3][4]
-
Base-Treated Silica Gel Chromatography: Prepare a silica gel slurry with 2-5% triethylamine in the eluent for flash chromatography.[2][3] This can effectively remove Bu3SnX byproducts.
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate and silica gel for column chromatography can reduce organotin impurities to less than 15 ppm.[1]
-
-
Employ Alternative Purification Techniques:
-
DBU/Iodine Treatment: Dilute the concentrated product mixture with ether, add a slight excess of 1,8-diazabicycloundec-7-ene (DBU), followed by an ether solution of iodine until the iodine color persists. Subsequent purification by standard silica gel chromatography can then be performed.[1]
-
Recrystallization: For solid products, recrystallization can be an effective final purification step to remove residual tin impurities.[5]
-
Issue 2: Formation of a Stable Emulsion During Aqueous Work-up
Possible Cause:
-
The presence of both organic and aqueous phases with finely dispersed tin salts can lead to the formation of a stable emulsion, making phase separation difficult.
Solution:
-
Filtration through Celite: Filter the entire biphasic mixture through a pad of Celite. The Celite will break the emulsion and trap the solid tin salts, allowing for a clean separation of the organic and aqueous layers.
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions.
Issue 3: Difficulty in Handling Solid Tin Byproducts
Possible Cause:
-
The precipitated tin salts can be gelatinous or very fine, making them difficult to filter.
Solution:
-
Use of a Filter Aid: As mentioned above, filtering through a pad of Celite or diatomaceous earth can significantly improve the filtration of fine or gelatinous precipitates.
-
Centrifugation: For smaller scale reactions, centrifugation can be used to pellet the solid tin byproducts, allowing the supernatant to be decanted.
Frequently Asked Questions (FAQs)
Q1: What is the most common mistake to avoid during the work-up of a reaction involving organotin reagents?
A1: A common mistake is to proceed directly to enrichment and purification or simple water extraction without a specific quenching step.[1] This can lead to exposure to toxic tin reagents and environmental contamination. It is crucial to add a quenching agent like saturated aqueous KF or pyridine-HF solution and stir for at least an hour before conventional post-processing.[1]
Q2: How can I effectively clean glassware contaminated with organotin reagents?
A2: To clean glassware, soak all contaminated items, including stir bars, in a 10% hydrogen peroxide aqueous solution (bleach) overnight.[6][7] This oxidizes the organotin compounds to less harmful tin oxides.[7] Afterward, wash the glassware as usual. For heavily contaminated materials like filter paper, it is best to store them in a dedicated, sealed container for hazardous waste disposal.[6]
Q3: Are there alternative, less toxic reagents that can be used instead of organotins?
A3: Yes, several alternatives have been developed to reduce the reliance on toxic organotin reagents. These include water-soluble and solid-supported stannanes, as well as catalytic methods and reagents based on less toxic metals.[1] Methodologies involving a catalytic amount of an organotin reagent with in situ recycling are also being explored to minimize tin waste.[8]
Q4: Can I use column chromatography to purify my product from organotin byproducts?
A4: Yes, column chromatography is a widely used technique. To enhance the removal of organotin byproducts, you can use silica gel treated with a base. For example, making a slurry of silica gel in an eluent containing 2-5% triethylamine is effective.[2][3] Alternatively, a stationary phase composed of 10% powdered anhydrous potassium carbonate mixed with silica gel can be very effective, reducing organotin impurities to ppm levels.[1] Basic alumina can also be used as the stationary phase.[2]
Q5: How can I dispose of organotin waste?
A5: Organotin waste should be handled as hazardous material. Collect all tin-containing waste, including solid precipitates and contaminated solvents, in a clearly labeled, sealed container.[9] This waste should then be disposed of through your institution's hazardous materials management program. One method of disposal is in a controlled landfill.[9]
Data Presentation
Table 1: Comparison of Common Methods for Organotin Byproduct Removal
| Method | Reagents/Materials | Typical Efficiency | Advantages | Disadvantages |
| Fluoride Precipitation | Saturated aqueous KF or K2CO3 | Can reduce tin to < 1% w/w | Simple, inexpensive, effective for many common organotin byproducts.[1] | May form fine precipitates that are difficult to filter. |
| Base-Treated Silica Gel Chromatography | Silica gel, 2-5% Triethylamine in eluent | High | Good for removing a variety of Bu3SnX byproducts.[2][3] | Requires an additional chromatography step. |
| K2CO3/Silica Gel Chromatography | 10% w/w anhydrous K2CO3 in silica gel | Can reduce tin to ~15 ppm | Very effective, can be used on concentrated product mixtures without prior aqueous work-up.[1] | Requires preparation of the mixed stationary phase. |
| DBU/Iodine Treatment | DBU, Iodine, Ether | Can reduce tin to < 30 ppm | Simple and effective.[1] | Involves the use of additional reagents. |
| Recrystallization | Appropriate solvent | High, depending on product solubility | Can yield very pure product. | Only applicable to solid products; may result in yield loss. |
Experimental Protocols
Protocol 1: General Work-up Procedure Using Potassium Fluoride (KF)
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Addition of KF: Add an equal volume of a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture.
-
Stirring: Stir the resulting biphasic mixture vigorously for a minimum of 1 hour. A white precipitate of organotin fluoride should form.[3]
-
Filtration (if necessary): If a significant amount of precipitate forms, filter the mixture through a pad of Celite to remove the solid. Wash the filter cake with the organic solvent used in the reaction.
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can then be further purified by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Chromatography on Base-Treated Silica Gel
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate) containing 2-5% triethylamine by volume.[2][3]
-
Pack the Column: Pack a flash chromatography column with the prepared silica gel slurry.
-
Load the Sample: Dissolve the crude product (obtained after a preliminary work-up to remove the bulk of the reaction solvent) in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Concentration: Combine the product-containing fractions and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A generalized workflow for the purification of products from reactions involving organotin reagents.
Caption: A troubleshooting decision tree for removing persistent organotin contamination.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on how to safely handle tributyltin (TBT) compounds in a laboratory setting. It includes troubleshooting for common issues and frequently asked questions (FAQs) to minimize risks associated with TBT toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with tributyltin (TBT) exposure in the lab?
A1: TBT compounds are highly toxic and pose several health risks. Exposure can occur through inhalation, ingestion, and skin contact.[1][2] The primary health effects include:
-
Skin and Eye Irritation: Direct contact can cause severe skin irritation, chemical burns, and eye damage.[1][3][4]
-
Respiratory Issues: Inhalation of TBT aerosols or vapors can lead to respiratory tract irritation, difficulty breathing, and flu-like symptoms.[3][4][5]
-
Immunotoxicity: TBT is known to be toxic to the immune system, particularly affecting the thymus gland and T-cell mediated functions.[6]
-
Endocrine Disruption: TBT compounds are recognized as endocrine disruptors, interfering with normal hormone functions.[1][7]
-
Neurotoxicity, Hepatotoxicity, and Nephrotoxicity: Studies in animals have shown that TBT can also be toxic to the nervous system, liver, and kidneys.[3][5]
Q2: What are the permissible exposure limits for TBT in a laboratory environment?
A2: Various regulatory bodies have established occupational exposure limits (OELs) for organotin compounds, including TBT. These limits are crucial for ensuring a safe working environment.
| Regulatory Body | Exposure Limit (as Sn) | Notes |
| OSHA (PEL) | 0.1 mg/m³ | 8-hour Time-Weighted Average (TWA)[2][8] |
| ACGIH (TLV) | 0.1 mg/m³ | 8-hour TWA[2][4][8] |
| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit (15-minute)[2][4] |
| NIOSH (REL) | 0.1 mg/m³ | Up to 10-hour TWA |
Q3: What personal protective equipment (PPE) is mandatory when working with TBT compounds?
A3: Due to the high toxicity of TBT, stringent use of appropriate PPE is required. The minimum recommended PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent dermal absorption.[9][10] Always check gloves for leaks before use.
-
Eye Protection: Safety glasses with side shields or chemical goggles are necessary to protect against splashes.[10][11]
-
Lab Coat: A long-sleeved lab coat or chemical-resistant coveralls should be worn to protect skin and clothing.[9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4] If there is a risk of exceeding exposure limits, a respirator may be necessary.[10]
-
Footwear: Closed-toe shoes, preferably chemical-resistant boots, should be worn.[9][10]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of a TBT solution inside the chemical fume hood.
Solution:
-
Alert Others: Inform your lab colleagues about the spill.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height to maintain proper airflow.
-
Wear Appropriate PPE: Ensure you are wearing your full PPE, including double gloves if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[2][11]
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[2]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Follow your institution's protocol for reporting chemical spills.
Problem: I think I may have gotten a small amount of TBT solution on my gloves.
Solution:
-
Stop Work Immediately: Cease all activities.
-
Remove Gloves Safely: Carefully remove the contaminated gloves, avoiding contact with your skin.
-
Dispose of Gloves: Dispose of the contaminated gloves in the designated hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.[4]
-
Inspect Skin: Check your hands for any signs of redness or irritation. If you notice any skin changes, seek medical attention immediately and inform your supervisor.[4]
Experimental Protocols
Protocol for Handling Tributyltin Compounds
-
Preparation: Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS) for the specific TBT compound you are using. A Job Hazard Analysis (JHA) should be completed for the procedure.[12]
-
Engineering Controls: All work with TBT compounds must be performed in a certified chemical fume hood.
-
Personal Protective Equipment: Don the required PPE as outlined in the FAQ section.
-
Weighing and Transferring: When weighing solid TBT compounds, do so in the fume hood. When transferring solutions, use appropriate tools like a pipette with a bulb or a syringe to avoid splashes.
-
Post-Experiment: After completing your work, decontaminate all surfaces and equipment that may have come into contact with TBT.
-
Waste Disposal: All TBT-containing waste, including contaminated consumables, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Hygiene: Wash your hands thoroughly with soap and water after handling TBT compounds, even if you were wearing gloves.[4] Do not eat, drink, or smoke in the laboratory.[4][11]
Protocol for Disposal of Tributyltin Waste
-
Segregation: TBT waste must be segregated from other laboratory waste streams.
-
Labeling: All TBT waste containers must be clearly labeled as "Hazardous Waste: Tributyltin" and include the specific compound name.[13]
-
Containerization: Use chemically resistant, leak-proof containers for both liquid and solid TBT waste. Keep containers securely sealed when not in use.[11]
-
Storage: Store TBT waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of TBT waste through your institution's hazardous waste management program. TBT waste should not be disposed of in municipal landfills or down the drain.[4][14]
Visualizations
Caption: Simplified signaling pathway of TBT toxicity in the body.
Caption: Standard workflow for safely handling TBT compounds.
Caption: Logical decision-making for a TBT spill response.
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 3. iscientific.org [iscientific.org]
- 4. ICSC 1282 - TRIBUTYLTIN OXIDE [chemicalsafety.ilo.org]
- 5. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oregon.gov [oregon.gov]
- 7. Tributyltin - Wikipedia [en.wikipedia.org]
- 8. osha.gov [osha.gov]
- 9. mytrainingbc.ca [mytrainingbc.ca]
- 10. epa.gov [epa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
Technical Support Center: Optimizing St.ille Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance catalyst performance in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My Stille reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in Stille reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is critical.[2][3] Electron-rich and sterically hindered ligands often accelerate the coupling process.[4][5] For instance, using bulky phosphine ligands can prevent the formation of inactive catalyst species. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, especially for challenging substrates.[6]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[2] While less polar solvents like dioxane and toluene are common, more polar solvents such as DMF or NMP might be necessary for certain substrate combinations.[2][6]
-
Temperature: While some Stille reactions proceed at room temperature with highly active catalysts, others require elevated temperatures to drive the reaction to completion.[7] However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Inert Atmosphere: Stille reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote the homocoupling of organostannane reagents.[8] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[8]
-
-
Additives: The use of additives can dramatically enhance reaction rates and yields.
-
Copper(I) Iodide (CuI): CuI is a common and effective additive that can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4][9][10] It is believed to act by scavenging inhibiting ligands or by forming a more reactive organocuprate species.[4][9]
-
Cesium Fluoride (CsF): CsF can activate the organotin reagent, making it more nucleophilic and facilitating transmetalation.[5][11] It can also act as a scavenger for tin byproducts, simplifying purification.[9]
-
Lithium Chloride (LiCl): In some cases, particularly with vinyl triflates, LiCl can accelerate the reaction by promoting the dissociation of the halide from the palladium center.[9][12]
-
2. I am observing significant amounts of homocoupling product from my organostannane. How can I minimize this side reaction?
Homocoupling of the organostannane (R²-R²) is a common side reaction.[9] It is often promoted by the presence of oxygen or by the reaction of two equivalents of the organostannane with the palladium catalyst.[8][9]
-
Strictly Anaerobic Conditions: Ensure that your reaction setup is free of oxygen. Use degassed solvents and maintain a positive pressure of an inert gas.[8]
-
Catalyst Pre-activation: Sometimes, the palladium precatalyst is not efficiently reduced to the active Pd(0) species, leading to side reactions. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensuring complete reduction of a Pd(II) source can help.
-
Choice of Stannane: The nature of the non-transferable groups on the tin atom can influence the rate of homocoupling. Tributyltin reagents are generally preferred over trimethyltin reagents due to their lower toxicity and, in some cases, reduced tendency for side reactions.[8]
3. My starting aryl halide is being dehalogenated instead of coupling. What is causing this and how can I prevent it?
Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. This can occur if the reductive elimination step is slow compared to competing pathways.
-
Ligand Choice: Using bulkier, more electron-donating ligands can often favor the desired reductive elimination pathway over dehalogenation.[6]
-
Solvent Effects: The choice of solvent can influence the rate of dehalogenation. In some cases, switching from ethereal solvents like dioxane to aromatic solvents like toluene has been shown to reduce this side reaction.[6]
-
Temperature Control: Lowering the reaction temperature, if possible, can sometimes minimize dehalogenation while still allowing the desired coupling to proceed at an acceptable rate.
4. How do I choose the right catalyst and ligands for my specific substrates?
The optimal catalyst and ligand combination is highly dependent on the electronic and steric properties of your coupling partners.[2]
-
Electron-donating vs. Electron-withdrawing groups: For electron-rich aryl halides, a more electron-rich palladium center (achieved with electron-donating ligands) is generally required to facilitate oxidative addition. Conversely, for electron-poor aryl halides, a less electron-rich palladium center may be sufficient.
-
Steric Hindrance: For sterically hindered substrates, bulky ligands are often necessary to promote both oxidative addition and reductive elimination while preventing catalyst aggregation.[4][5]
-
Commonly Used Ligands: A variety of phosphine-based ligands are commonly employed, including triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and more specialized bulky, electron-rich ligands like those from the Buchwald and Fu groups.[4][5] Triphenylarsine (AsPh₃) has also been used in some cases.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for improving Stille reaction performance.
Table 1: Effect of Additives on Reaction Rate and Yield
| Additive | Concentration (mol%) | Effect on Reaction Rate | Typical Yield Improvement | Reference |
| Copper(I) Iodide (CuI) | 10 - 100 | Can increase rate by >100-fold | Significant, especially for slow reactions | [4][9] |
| Cesium Fluoride (CsF) | Stoichiometric | Accelerates transmetalation | Can lead to high yields under mild conditions | [5][11] |
| Lithium Chloride (LiCl) | Stoichiometric | Accelerates coupling with triflates | Necessary in less polar solvents like THF | [9][12] |
Table 2: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligand(s) | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | Standard, widely used catalyst |
| Pd₂(dba)₃ | Various phosphines (e.g., PPh₃, P(o-tol)₃) | 0.5 - 2 | Versatile Pd(0) source |
| Pd(OAc)₂ | Requires external phosphine ligands | 1 - 5 | Common Pd(II) precatalyst |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1 - 5 | Air-stable Pd(II) precatalyst |
Experimental Protocols
General Protocol for a Stille Cross-Coupling Reaction:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the organostannane (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives (e.g., CuI, 10-20 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[12] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Caption: The catalytic cycle of the Stille reaction.
Caption: A workflow for troubleshooting low yields.
Caption: Decision logic for ligand selection.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ikm.org.my [ikm.org.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Stille_reaction [chemeurope.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up Stille Couplings with Tributyl(3-methoxyphenyl)stannane
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in large-scale Stille cross-coupling reactions utilizing Tributyl(3-methoxyphenyl)stannane. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the scale-up of these critical carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Stille couplings with this compound?
A1: The main hurdles in scaling up Stille couplings with this reagent include:
-
Toxicity and Removal of Tin Byproducts: Organotin compounds are notoriously toxic, and their removal to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs) is a significant challenge.[1][2][3]
-
Reaction Kinetics and Optimization: The electron-donating nature of the methoxy group on the stannane can influence the transmetalation step, a critical part of the catalytic cycle. While often accelerating the reaction, it can also lead to side reactions if not properly controlled.
-
Catalyst Selection and Loading: Identifying the optimal palladium catalyst and phosphine ligand system that provides high turnover numbers and is cost-effective at scale is crucial.
-
Product Purification: Separating the desired biaryl product from residual tin species, the palladium catalyst, and other reaction byproducts can be complex on a large scale.
Q2: How does the methoxy group on this compound affect the Stille coupling reaction?
A2: The methoxy group is an electron-donating group, which generally has the following effects:
-
Accelerated Transmetalation: It increases the electron density on the aromatic ring, which typically accelerates the rate-determining transmetalation step of the Stille catalytic cycle.
-
Potential for Side Reactions: The increased reactivity can sometimes lead to a higher incidence of side reactions, such as homocoupling of the stannane, if the reaction conditions are not carefully optimized. Unprecedented side reactions, including C-H stannylation of certain substrates, have also been observed in Stille couplings.[4]
Q3: What are the most common side reactions observed in large-scale Stille couplings?
A3: The most prevalent side reaction is the homocoupling of the organostannane reagent to form a symmetrical biaryl (R²-R²).[1] This can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical-mediated process involving the Pd(0) catalyst.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Inefficient catalyst system. 2. Suboptimal reaction temperature. 3. Degradation of the organostannane. 4. Presence of oxygen or moisture. | 1. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands (e.g., P(o-tol)₃, Xantphos). Consider using bulky, electron-rich ligands.[5] 2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or increased side reactions. 3. Ensure the organostannane is of high purity and has been stored properly under an inert atmosphere. 4. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Levels of Tin Impurities in the Product | 1. Inefficient work-up procedure. 2. Formation of soluble tin species. | 1. Employ a fluoride-based work-up using aqueous potassium fluoride (KF) to precipitate insoluble tributyltin fluoride (Bu₃SnF). 2. Perform multiple extractions with aqueous KF. 3. Consider alternative work-up procedures such as treatment with DBU/acetonitrile or adsorption onto silica gel. |
| Homocoupling of this compound | 1. Suboptimal catalyst-to-ligand ratio. 2. High reaction temperature. 3. Slow oxidative addition of the electrophile. | 1. Adjust the palladium-to-ligand ratio. An excess of ligand can sometimes suppress homocoupling. 2. Lower the reaction temperature to a point where the desired cross-coupling still proceeds at a reasonable rate. 3. Ensure the aryl halide or triflate is sufficiently reactive. For less reactive electrophiles, consider using a more active catalyst system or additives. |
| Difficulty in Product Purification | 1. Co-elution of the product and tin byproducts. 2. Residual palladium in the final product. | 1. Prior to chromatography, rigorously perform a fluoride work-up to remove the bulk of the tin species. 2. Consider a final polishing step such as recrystallization or treatment with a palladium scavenger. |
Experimental Protocols
General Procedure for Large-Scale Stille Coupling
This protocol is a general guideline and should be optimized for your specific substrates and equipment.
-
Reactor Setup: A clean, dry, and inerted (argon or nitrogen) reactor is charged with the aryl halide/triflate (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 1-4 mol%).
-
Solvent Addition: Degassed solvent (e.g., toluene, DMF, NMP) is added to the reactor. The mixture is stirred and heated to the desired temperature (typically 80-110 °C).
-
Reagent Addition: A solution of this compound (1.0-1.2 equiv.) in degassed solvent is added to the reactor over a period of time to control any exotherm.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. An aqueous solution of potassium fluoride (KF) is added, and the mixture is stirred vigorously for several hours. The resulting solid (Bu₃SnF) is removed by filtration. The organic layer is separated, washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization.
Tin Removal Work-up Comparison
| Method | Procedure | Advantages | Disadvantages | Typical Residual Tin (ppm) |
| Aqueous KF Wash | Wash the organic phase with a saturated aqueous solution of KF. | Effective for precipitating Bu₃SnF. | Can form emulsions; filtration of fine precipitate can be slow. | < 100 |
| Silica Gel Filtration | Pass the crude reaction mixture through a plug of silica gel. | Simple and fast for small scale. | Can be less effective for large quantities; may require large volumes of solvent. | 100 - 1000 |
| DBU/Acetonitrile | Treat the crude product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. | Effective for certain substrates. | DBU can be difficult to remove. | < 50 |
Scalable Alternatives to Stille Coupling
Given the challenges associated with organotin compounds, the Suzuki-Miyaura coupling is a widely adopted alternative for the large-scale synthesis of biaryl compounds.[3][6]
Synthesis of 3-Methoxyphenylboronic Acid
A scalable synthesis of the key boronic acid intermediate can be achieved from m-bromoanisole.
-
Lithiation: Dissolve m-bromoanisole (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere and cool to -70 °C. Slowly add n-butyllithium (1.1 equiv.) while maintaining the temperature below -60 °C.
-
Borylation: After stirring for 1.5 hours, slowly add trimethyl borate (3.0 equiv.), again keeping the temperature below -60 °C.
-
Hydrolysis: Allow the reaction to warm to room temperature and then add 1 M hydrochloric acid. Stir overnight.
-
Work-up and Isolation: Extract the product with ether, wash the combined organic layers with water and brine, dry, and concentrate to yield 3-methoxyphenylboronic acid. A yield of 92.1% has been reported for this procedure.[7]
Large-Scale Suzuki-Miyaura Coupling Protocol
-
Reactor Setup: Charge a reactor with the aryl halide (1.0 equiv.), 3-methoxyphenylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a suitable ligand (if required), and a base (e.g., K₂CO₃, K₃PO₄).
-
Solvent Addition: Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring until the reaction is complete as determined by in-process controls.
-
Work-up: Cool the reaction, separate the aqueous and organic layers. Wash the organic layer with water and brine.
-
Purification: The product can be isolated by crystallization or chromatographic purification.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A troubleshooting decision tree for common issues in Stille couplings.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stille Coupling of Tributyl(3-methoxyphenyl)stannane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tributyl(3-methoxyphenyl)stannane in palladium-catalyzed Stille cross-coupling reactions. A particular focus is placed on the effects of copper(I) iodide (CuI) as an additive.
Frequently Asked Questions (FAQs)
Q1: What is the role of CuI in the Stille coupling of this compound?
A1: Copper(I) iodide (CuI) is a widely used co-catalyst in Stille reactions that can significantly accelerate the reaction rate and improve the yield.[1][2][3] Its precise role is believed to be twofold:
-
Transmetalation Acceleration: In polar solvents, CuI can undergo transmetalation with the organostannane to form a more reactive organocopper intermediate. This intermediate then more rapidly transmetalates with the palladium catalyst, facilitating the overall catalytic cycle.[4]
-
Ligand Scavenging: CuI can act as a scavenger for excess phosphine ligands in the reaction mixture.[3][4] Free ligands can coordinate to the palladium center and inhibit the reaction; by sequestering them, CuI helps to maintain a catalytically active palladium species.[3][4]
Q2: Is CuI always necessary for the coupling of this compound?
A2: While not strictly always necessary, the addition of CuI is highly recommended, especially for challenging or sluggish reactions.[5] In some cases, particularly with less reactive aryl halides, the reaction may not proceed at all without a copper(I) co-catalyst.[5] For sterically hindered or electronically disfavored substrates, CuI can be crucial for achieving good yields.[6]
Q3: What is the typical loading of CuI used in these reactions?
A3: The amount of CuI can vary, but it is typically used in catalytic to stoichiometric amounts relative to the palladium catalyst. Common loadings range from 5 mol% to stoichiometric equivalents.[5] Optimization is often necessary for specific substrate combinations.
Q4: Can other copper salts be used instead of CuI?
A4: Yes, other copper(I) salts such as CuBr and CuCl have been shown to be effective as well.[5] However, CuI is the most commonly employed and often gives the best results. In some cases, the combination of CuI with other additives like cesium fluoride (CsF) can have a synergistic effect, further enhancing the reaction efficiency.[6]
Q5: How do I remove the tin byproducts after the reaction is complete?
A5: Tributyltin halides are common byproducts and can be challenging to remove completely. Several methods can be employed:
-
Fluoride wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) will precipitate the tin as insoluble tributyltin fluoride, which can then be removed by filtration.[1]
-
Column chromatography: Careful column chromatography on silica gel can separate the desired product from the tin residues. Using eluents containing a small amount of triethylamine (~2-5%) can help to mitigate tailing of the product.[1]
-
Acidic or basic washes: Depending on the stability of your product, washing with dilute acid or base can sometimes help in the removal of tin species.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. Consider using a pre-catalyst that is reduced in situ. |
| Insufficiently reactive coupling partner | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, increasing the temperature or using a more electron-rich phosphine ligand may be necessary. | |
| Absence of CuI | If not already included, add CuI (typically 10-20 mol%) to the reaction mixture. In some cases, stoichiometric amounts may be required.[5] | |
| Poor quality of stannane reagent | Ensure the this compound is pure and has not degraded. | |
| Reaction is Sluggish | Low reaction temperature | Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures. |
| Inappropriate solvent | Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. Ensure the solvent is anhydrous. | |
| Ligand inhibition | The phosphine ligand concentration might be too high. The addition of CuI can help by scavenging excess ligand.[3][4] | |
| Formation of Side Products (e.g., Homo-coupling) | Oxygen contamination | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote homo-coupling. |
| Non-optimal temperature | Running the reaction at too high a temperature can sometimes lead to side reactions. Try lowering the temperature and extending the reaction time. | |
| Difficulty Removing Tin Byproducts | Incomplete precipitation | If using a fluoride wash, ensure sufficient time and stirring for the precipitation to complete. |
| Co-elution during chromatography | Modify the eluent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
General Procedure for Stille Coupling with CuI Additive
A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (10-20 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent (e.g., DMF, toluene, or dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C). The reaction progress is monitored by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with an aqueous solution of KF or CsF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Data Presentation
The following table summarizes representative data on the effect of CuI on Stille coupling yields, based on literature for similar arylstannanes.
| Aryl Halide | Stannane | Pd Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | None | Toluene | 100 | 24 | 45 | Fictionalized Data for Illustration |
| 4-Iodoanisole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 100 | 8 | 92 | Fictionalized Data for Illustration |
| 3-Bromopyridine | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | None | Dioxane | 100 | 12 | 25 | Fictionalized Data for Illustration |
| 3-Bromopyridine | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | CuI (20) | Dioxane | 100 | 4 | 88 | Fictionalized Data for Illustration |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed Stille catalytic cycle with the accelerating role of CuI.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Tributyltin Halide Workup Procedures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions containing tributyltin halides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the effective removal of toxic organotin byproducts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove tributyltin byproducts from my reaction?
A1: Tributyltin (TBT) compounds are highly toxic and lipophilic, posing significant health and environmental hazards.[1][2] For applications in biological screening and drug development, it is imperative to reduce organotin impurities to parts per million (ppm) levels to avoid interference with biological assays and to ensure the safety of the final compounds.[3]
Q2: What are the most common tributyltin byproducts I might encounter?
A2: The most common byproducts are tributyltin halides (Bu3SnX, where X = Cl, Br, I), which are formed in reactions like the Stille coupling.[4][5] You may also encounter unreacted tributyltin hydride (Bu3SnH) or its dimer, hexabutylditin (Bu3SnSnBu3).
Q3: What are the primary methods for removing tributyltin byproducts?
A3: The main strategies involve converting the relatively nonpolar tributyltin halides into more easily separable compounds. This can be achieved through:
-
Aqueous extraction: Washing the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride (Bu3SnF).
-
Chromatography: Using a stationary phase modified with potassium carbonate (K2CO3) or potassium fluoride (KF) on silica gel, or by adding a tertiary amine like triethylamine to the eluent.[3][4][6]
-
Chemical conversion: Treating the reaction mixture with agents that transform the tin byproducts into either highly polar or nonpolar species that are easier to separate.[6][7]
Q4: Are there any safety precautions I should take when handling tributyltin compounds?
A4: Yes. Tributyltin compounds are toxic and can be absorbed through the skin.[1] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the proper disposal procedures for organotin waste at your institution.
Troubleshooting Guide
Issue: A white precipitate forms at the interface of the organic and aqueous layers during a potassium fluoride (KF) wash.
-
Cause: This is expected and is the desired outcome. The precipitate is tributyltin fluoride (Bu3SnF), which is a solid.[6]
-
Solution: Separate the layers as best as possible. If the precipitate is problematic, you can filter the entire biphasic mixture through a pad of Celite to remove the solid Bu3SnF.[6] Afterwards, you can proceed with the separation of the liquid layers.
Issue: After a KF wash, I still see significant tin impurities in my 1H NMR spectrum.
-
Possible Cause 1: Incomplete reaction with KF. The reaction between tributyltin halides and KF to form the precipitate may not have gone to completion.
-
Solution: Increase the number of KF washes (2-3 times) and ensure vigorous shaking for at least one minute during each wash to maximize interfacial contact.[6] Using a saturated KF solution is also recommended.
-
-
Possible Cause 2: Presence of unreacted tributyltin hydride (Bu3SnH). Bu3SnH is not effectively removed by a simple KF wash.
-
Solution: Before the KF wash, treat the reaction mixture with iodine (I2). This will convert any remaining Bu3SnH and Bu3SnSnBu3 into Bu3SnI, which can then be effectively removed by the subsequent KF wash.[6]
-
Issue: My compound is sensitive to basic conditions, so I am hesitant to use triethylamine in my chromatography eluent.
-
Alternative: You can use a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate (K2CO3) or 10% w/w potassium fluoride (KF).[3][8] This method is highly effective at removing organotin impurities without needing to add a base to the mobile phase.
Issue: I am working on a large-scale reaction and want to avoid chromatography.
-
Recommendation: A thorough aqueous workup with multiple KF washes is a good starting point. For large-scale removal of tin byproducts from reductions, the addition of a solution of tetraethylammonium chloride has been shown to precipitate an insoluble tin salt that can be easily filtered off.[6]
Data Presentation
The following table summarizes the efficiency of common laboratory methods for the removal of tributyltin byproducts.
| Method | Typical Final Tin Concentration | Notes |
| Aqueous Wash with KF | Variable, often >100 ppm | Efficiency depends on the number of washes and the specific tin species. Can be effective for removing Bu3SnX. |
| Column Chromatography (Silica Gel) | Highly variable | Standard silica gel is often not sufficient for complete removal. |
| Column Chromatography (+ 2-5% Et3N) | Significantly reduced | The basic triethylamine helps to capture the tin byproducts on the silica gel. |
| Column Chromatography (10% KF/Silica) | ~30 ppm | A simple and effective method where the stationary phase is pre-mixed with KF.[8][9] |
| Column Chromatography (10% K2CO3/Silica) | ~15 ppm | Considered a highly effective method for reducing organotin impurities to very low levels. The K2CO3 is less hygroscopic than KF.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the workup of reactions containing tributyltin halides.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This protocol is a standard procedure for the removal of tributyltin halides (Bu3SnX) from an organic reaction mixture.
Materials:
-
Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Celite (optional)
Procedure:
-
Dilute the reaction mixture with a suitable organic solvent.
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous KF solution.
-
Shake the separatory funnel vigorously for at least 1 minute. Be sure to vent the funnel periodically. A solid precipitate of Bu3SnF may form at the interface.[6]
-
Allow the layers to separate.
-
Drain the aqueous layer. If a significant amount of precipitate is present and causing issues with separation, filter the entire mixture through a pad of Celite.[6]
-
Repeat the wash with the KF solution two more times.
-
Wash the organic layer once with brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now with reduced tin content.
Protocol 2: Column Chromatography with K2CO3-Treated Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels.[3]
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Anhydrous potassium carbonate (K2CO3), finely ground
-
Appropriate eluent for your compound
-
Chromatography column and accessories
Procedure:
-
Prepare the K2CO3/Silica Mixture:
-
Thoroughly mix 10 parts by weight of silica gel with 1 part by weight of finely ground, anhydrous K2CO3. For example, mix 90 g of silica gel with 10 g of K2CO3.
-
-
Pack the Column:
-
Dry pack or slurry pack the chromatography column with the K2CO3/silica mixture using your chosen eluent.
-
-
Load the Sample:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimum amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, create a solid load by adsorbing the crude mixture onto a small amount of the K2CO3/silica mixture and carefully adding it to the top of the packed column.
-
-
Elute the Column:
-
Run the column as you would a standard flash chromatography, collecting fractions and monitoring by TLC. The organotin impurities will have a very high affinity for the K2CO3-treated silica and will be retained on the column.
-
Protocol 3: Flash Chromatography with Triethylamine in the Eluent
This is a quick and effective method for removing tributyltin halides during purification.[6]
Materials:
-
Crude reaction mixture
-
Silica gel
-
Eluent system appropriate for your compound
-
Triethylamine (Et3N)
-
Chromatography column and accessories
Procedure:
-
Prepare the Eluent:
-
Determine an appropriate eluent system for your compound using standard TLC analysis.
-
To this eluent, add 2-5% triethylamine by volume. For example, for 1 L of eluent, add 20-50 mL of triethylamine.
-
-
Pack the Column:
-
Pack the chromatography column with silica gel using the triethylamine-containing eluent.
-
-
Run the Column:
-
Load your sample and elute the column with the triethylamine-containing eluent. The tin byproducts should be strongly retained on the column.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for handling tributyltin-containing reaction workups.
References
- 1. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds [agris.fao.org]
Validation & Comparative
Stille vs. Suzuki Coupling for Biaryl Synthesis: A Detailed Comparison for Researchers
For researchers and professionals in drug development and materials science, the efficient synthesis of biaryl compounds is a critical step in the creation of novel molecules. Among the myriad of cross-coupling reactions available, the Stille and Suzuki-Miyaura couplings have emerged as two of the most powerful and versatile methods. This guide provides an objective comparison of their performance for biaryl synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoborane (R-B(OH)₂, R-B(OR)₂) |
| Key Advantages | Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents.[1][2][3] | Low toxicity of reagents and byproducts, wide availability of boronic acids, ease of byproduct removal, generally high yields.[4][5] |
| Key Disadvantages | Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[3][6] | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[7] |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[3][4] |
| Typical Solvents | THF, Toluene, Dioxane, DMF | Toluene, Dioxane, Ethanol/Water mixtures, THF |
| Typical Bases | Not generally required, but additives like CsF or Cu(I) salts can be used.[1] | Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[8][9] |
Catalytic Cycles: A Visual Comparison
The catalytic cycles of both the Stille and Suzuki couplings are initiated by the oxidative addition of an organic halide to a Pd(0) complex. The key difference lies in the transmetalation step, where the organic group is transferred from the organometallic reagent to the palladium center.
Performance Comparison: Substrate Scope and Yields
The choice between Stille and Suzuki coupling often depends on the specific substrates and desired functional group tolerance. The following tables provide a comparative overview of yields for the synthesis of various biaryl compounds.
Table 1: Synthesis of Representative Biaryls
| Aryl Halide | Organometallic Reagent | Coupling Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenyltrimethylstannane | Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | THF | 80 | 16 | 91 | N/A |
| 4-Iodoanisole | Phenylboronic acid | Suzuki | Pd(OAc)₂ | K₂CO₃ | Acetone/Water | Reflux | 1 | 95 | [8] |
| 4-Bromotoluene | Phenyltributylstannane | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85 | N/A |
| 4-Bromotoluene | Phenylboronic acid | Suzuki | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/Water | 100 | 4 | 91 | [10] |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 89 | [10] |
| 1-Bromo-4-nitrobenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 80 | [10] |
| 1-Bromo-2-isopropylbenzene | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 86 | [10] |
| 1-Bromo-2-isopropylbenzene | Diazocine-boronic ester | Suzuki | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 24 | 60 | [10] |
Note: Yields are highly dependent on the specific reaction conditions and substrates. This table is for illustrative purposes.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 4-methoxybiphenyl via Stille and Suzuki coupling.
Stille Coupling Protocol for 4-Methoxybiphenyl
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenyltrimethylstannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃ and P(o-tol)₃.
-
Add THF and stir for 10 minutes at room temperature.
-
Add 4-iodoanisole and phenyltrimethylstannane to the flask.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes, then filter through celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Suzuki Coupling Protocol for 4-Methoxybiphenyl
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Acetone (10 mL)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, combine 4-iodoanisole, phenylboronic acid, and potassium carbonate.
-
Add acetone and water to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add palladium(II) acetate to the reaction mixture.
-
Heat the reaction to reflux and stir for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to yield 4-methoxybiphenyl.[8]
Discussion and Recommendations
Stille Coupling: The primary advantage of the Stille coupling is its exceptional tolerance for a wide range of functional groups.[1][3][11] This often obviates the need for protecting group strategies, which can significantly shorten synthetic routes. The organostannane reagents are generally stable to air and moisture, making them easy to handle and store.[2][6] However, the significant toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product are major drawbacks, particularly in the context of pharmaceutical synthesis.[3]
Suzuki Coupling: The Suzuki coupling is widely favored due to the low toxicity and environmental impact of its organoboron reagents and byproducts.[4] Boronic acids are often crystalline, stable solids that are commercially available in a vast array. The borate byproducts are typically water-soluble, facilitating easy removal during workup. While generally high-yielding, the Suzuki coupling requires a base, which may not be compatible with base-sensitive functional groups.[7] Furthermore, steric hindrance can sometimes be more of a limiting factor in Suzuki couplings compared to Stille couplings.[10]
Both the Stille and Suzuki couplings are powerful and reliable methods for biaryl synthesis. The choice between them is often a trade-off between functional group tolerance and toxicity/environmental concerns.
-
Choose Stille Coupling when:
-
The substrates contain sensitive functional groups that are incompatible with the basic conditions of the Suzuki coupling.
-
Protecting group strategies are undesirable or overly complex.
-
-
Choose Suzuki Coupling when:
-
Toxicity and environmental impact are primary concerns.
-
The starting materials and desired product are compatible with basic conditions.
-
A wide variety of commercially available building blocks is desired.
-
For many applications, particularly in early-stage drug discovery and academic research, the Suzuki coupling has become the preferred method due to its greener profile and the vast library of available boronic acids. However, the Stille coupling remains an indispensable tool for the synthesis of complex molecules where its superior functional group tolerance is paramount. Careful consideration of the specific synthetic challenge will ultimately guide the rational selection of the optimal cross-coupling strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. research.vu.nl [research.vu.nl]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
A Head-to-Head Comparison: Organostannanes Versus Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. Among the plethora of methods available, the Stille and Suzuki-Miyaura couplings, which utilize organostannanes and boronic acids respectively, are two of the most powerful and widely adopted strategies. This guide provides a detailed comparison of the advantages of using organostannanes over boronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
Executive Summary
While both Stille and Suzuki-Miyaura couplings are invaluable tools, organostannanes in Stille couplings offer distinct advantages in terms of functional group tolerance, particularly with base-sensitive substrates, and obviate the need for basic activators, simplifying reaction conditions. These attributes can be critical in the synthesis of complex, highly functionalized molecules. However, the toxicity of organotin compounds is a significant drawback. Conversely, boronic acids are favored for their low toxicity, lower cost, and broader substrate scope for the organometallic partner in certain cases. The choice between the two is therefore a nuanced decision based on the specific requirements of the chemical transformation.
I. Superior Functional Group Tolerance of Organostannanes
A primary advantage of organostannanes is their exceptional compatibility with a wide array of functional groups. The Stille coupling proceeds under neutral or near-neutral conditions, making it amenable to substrates bearing base-sensitive functionalities such as esters, ketones, and aldehydes, which can be problematic in the base-mediated Suzuki-Miyaura coupling.[1][2]
In Suzuki couplings, the requisite base can lead to undesired side reactions like aldol condensation, enolization, or hydrolysis of sensitive functional groups.[2] The Stille coupling, by not requiring a base for the activation of the organometallic reagent, circumvents these issues, offering a milder and often more selective synthetic route.[1] This is particularly advantageous in the late-stage functionalization of complex molecules where preserving the integrity of existing functional groups is paramount.
II. Reaction Conditions: The Absence of a Basic Activator
Organoboronic acids typically require activation by a base to facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] This activation increases the nucleophilicity of the organic group attached to boron. While effective, the introduction of a base adds a layer of complexity to the reaction setup and can, as mentioned, lead to compatibility issues.
Organostannanes, on the other hand, do not necessitate basic activation for transmetalation to the palladium center.[1] This inherent reactivity simplifies the reaction conditions and expands the scope to include substrates that would not tolerate basic environments.
III. Comparative Performance: Experimental Data
A direct comparison of Stille and Suzuki-Miyaura couplings in the functionalization of diazocines highlights the performance differences. The following tables summarize the yields obtained for the coupling of various aryl bromides with a stannylated or borylated diazocine.
Table 1: Comparison of Yields for the Coupling of a Stannylated Diazocine (Stille) vs. a Borylated Diazocine (Suzuki) with Various Aryl Bromides. [3]
| Entry | Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 1 | 4-Bromotoluene | 92 | 91 |
| 2 | 4-Bromoanisole | 90 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4 | 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 5 | 2-Bromomesitylene | 75 | 0 |
| 6 | 2-Bromothiophene | 94 | 66 |
| 7 | 3-Bromothiophene | 90 | 57 |
| 8 | 4-Bromobenzaldehyde | 85 | 59 |
| 9 | Methyl 4-bromobenzoate | 91 | 48 |
The data reveals that for sterically hindered substrates (entries 4 and 5) and certain heterocyclic substrates (entries 6 and 7), the Stille coupling provides significantly higher yields.[3] Furthermore, for substrates containing base-sensitive functional groups like an aldehyde or an ester (entries 8 and 9), the Stille coupling demonstrates superior performance.[4]
IV. Experimental Protocols
General Procedure for Stille Cross-Coupling:
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., DMF, toluene, or dioxane) is added the organostannane (1.1-1.5 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5][6] The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 50 to 100 °C until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF to remove tin byproducts. The organic layer is then dried and concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling:
In a reaction vessel, the aryl halide (1.0 equiv), boronic acid (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a suitable ligand (e.g., SPhos, XPhos, if required), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv) are combined in a solvent system (e.g., toluene/water, dioxane/water, or DMF).[7][8] The mixture is thoroughly degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
V. Catalytic Cycles and Mechanistic Considerations
The catalytic cycles for both the Stille and Suzuki-Miyaura couplings are initiated by the oxidative addition of the organic halide to a Pd(0) species. The key differentiating step is the transmetalation, where the organic group is transferred from the organometallic reagent (tin or boron) to the palladium center.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
VI. Conclusion
The choice between organostannanes and boronic acids in palladium-catalyzed cross-coupling is a strategic decision that hinges on the specific demands of the synthesis. Organostannanes, used in the Stille coupling, offer significant advantages in terms of their broad functional group tolerance and the simplicity of reaction conditions due to the absence of a required base. This makes them particularly well-suited for the synthesis of complex, highly functionalized molecules where the preservation of sensitive functional groups is crucial.
However, the high toxicity of organotin compounds and the challenges associated with the removal of tin byproducts are considerable drawbacks that must be carefully managed. Boronic acids in Suzuki-Miyaura couplings present a more environmentally benign and cost-effective alternative, with a generally broader substrate scope for the organometallic partner.
Ultimately, a thorough understanding of the strengths and weaknesses of each reagent, as outlined in this guide, will empower researchers to make informed decisions and select the most appropriate cross-coupling strategy to achieve their synthetic goals efficiently and selectively.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 5. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembites.org [chembites.org]
Tributyl(3-methoxyphenyl)stannane versus other organometallic reagents
A Comparative Guide to Tributyl(3-methoxyphenyl)stannane and Other Organometallic Reagents in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate organometallic reagent is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of this compound with other common organometallic reagents used in palladium-catalyzed cross-coupling reactions for the formation of biaryl linkages. The comparison focuses on performance in terms of reaction yields, conditions, and functional group tolerance, supported by experimental data from the literature.
Introduction to Organometallic Reagents in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The choice of the organometallic reagent is pivotal and dictates the reaction's name and its specific characteristics. This guide focuses on four major classes of organometallic reagents, using the 3-methoxyphenyl group as a representative fragment:
-
Organostannanes (Stille Coupling): Represented by this compound.
-
Organoborons (Suzuki-Miyaura Coupling): Represented by 3-Methoxyphenylboronic acid.
-
Organozincs (Negishi Coupling): Represented by (3-Methoxyphenyl)zinc chloride.
-
Organomagnesiums (Kumada Coupling): Represented by (3-Methoxyphenyl)magnesium bromide.
Performance Comparison
The following tables summarize the performance of these four classes of organometallic reagents in a representative cross-coupling reaction to form a biaryl compound, 3-Methoxybiphenyl, with an aryl halide. The data presented is a synthesis of typical results found in the chemical literature to provide a comparative overview.
Table 1: Comparison of Reaction Yields and Conditions
| Organometallic Reagent | Coupling Reaction | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85-95 |
| 3-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 90-98 |
| (3-Methoxyphenyl)zinc chloride | Negishi | Pd(dba)₂ / SPhos | - | THF | 65 | 4 | 80-95 |
| (3-Methoxyphenyl)magnesium bromide | Kumada | NiCl₂(dppe) | - | THF | 25-66 | 12 | 70-90 |
Table 2: Functional Group Tolerance
| Organometallic Reagent | Functional Group Tolerance | Compatible Groups | Incompatible Groups |
| This compound | Excellent | Esters, amides, ketones, aldehydes, nitriles, ethers | Highly acidic protons (can be overcome with base) |
| 3-Methoxyphenylboronic acid | Very Good | Esters, amides, ketones, nitriles, ethers | Aldehydes (can undergo side reactions), strong bases can hydrolyze esters |
| (3-Methoxyphenyl)zinc chloride | Good | Esters, nitriles, amides, ketones | Aldehydes, acidic protons (e.g., alcohols, amines) |
| (3-Methoxyphenyl)magnesium bromide | Poor | Ethers, alkenes | Esters, amides, ketones, aldehydes, nitriles, acidic protons |
Key Differences and Considerations
This compound (Stille Coupling) Organostannanes are known for their high functional group tolerance and stability to air and moisture, making them easy to handle.[1][2] The Stille reaction does not typically require a base, which is advantageous for substrates with base-sensitive functional groups.[3] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[2][4]
3-Methoxyphenylboronic acid (Suzuki-Miyaura Coupling) Organoboron reagents are generally non-toxic, and the byproducts are easily removed.[5] The Suzuki-Miyaura reaction exhibits high yields and excellent functional group tolerance.[5] A base is required to activate the boronic acid for transmetalation.[6]
(3-Methoxyphenyl)zinc chloride (Negishi Coupling) Organozinc reagents are more reactive than organoboranes and organostannanes, often leading to faster reactions at lower temperatures.[7] They exhibit good functional group tolerance, compatible with esters and nitriles.[1] However, organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions.[7]
(3-Methoxyphenyl)magnesium bromide (Kumada Coupling) Grignard reagents are highly reactive, which can be an advantage for less reactive aryl chlorides.[8] However, this high reactivity leads to poor functional group tolerance, as they react with a wide range of functional groups including esters, ketones, and nitriles.[9][10]
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed.
Stille Coupling Protocol
A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is heated under an inert atmosphere.[11] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the biaryl product.
Suzuki-Miyaura Coupling Protocol
To a mixture of the aryl halide (1.0 mmol), 3-methoxyphenylboronic acid (1.5 mmol), and a base such as K₃PO₄ (2.0 mmol) in a solvent system like dioxane and water (4:1, 10 mL) is added a palladium catalyst, for example, a pre-catalyst formed from Pd(OAc)₂ (0.02 mmol) and a ligand like SPhos (0.04 mmol).[12] The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Negishi Coupling Protocol
In a flame-dried flask under an inert atmosphere, a solution of (3-methoxyphenyl)zinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol) is added to a solution of the aryl halide (1.0 mmol) and a palladium catalyst, such as a pre-catalyst from Pd(dba)₂ (0.02 mmol) and SPhos (0.04 mmol), in THF (5 mL).[13] The reaction mixture is stirred at the appropriate temperature until completion. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The organic extracts are dried, concentrated, and purified by chromatography.
Kumada Coupling Protocol
To a solution of the aryl halide (1.0 mmol) and a nickel or palladium catalyst, for instance, NiCl₂(dppe) (0.05 mmol), in an anhydrous solvent like THF under an inert atmosphere, a solution of (3-methoxyphenyl)magnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) is added dropwise at room temperature or below.[8][14] The reaction is stirred until completion and then quenched by the slow addition of dilute HCl. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Visualizations
Stille Coupling Experimental Workflow
General Catalytic Cycle for Cross-Coupling
Decision Logic for Reagent Selection
References
- 1. jk-sci.com [jk-sci.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. researchgate.net [researchgate.net]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Reaction Product Validation: Mass Spectrometry vs. NMR
In the fast-paced worlds of chemical research and drug development, the unambiguous confirmation of a target molecule's identity and purity after a chemical reaction is a critical checkpoint. Two of the most powerful and ubiquitous analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both are instrumental in structural elucidation, they operate on different principles and offer distinct advantages and disadvantages. This guide provides a comprehensive comparison to help researchers, scientists, and drug development professionals make informed decisions about which technique, or combination of techniques, is best suited for their reaction product validation needs.
At a Glance: Key Differences Between Mass Spectrometry and NMR
Mass spectrometry and NMR spectroscopy are complementary techniques that, when used together, provide a comprehensive understanding of a reaction product.[1] MS excels in providing highly sensitive molecular weight information and is adept at detecting trace impurities, while NMR offers detailed structural information and is inherently quantitative without the need for extensive calibration.[2][3]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, fragmentation patterns | Molecular structure, connectivity, stereochemistry |
| Sensitivity | Very high (picomole to femtomole)[1] | Lower (micromole)[4] |
| Quantitative Capability | Requires calibration with standards[3] | Inherently quantitative (qNMR)[5][6] |
| Sample Preparation | More complex, often requires chromatography (LC-MS, GC-MS)[7] | Minimal, direct analysis of the reaction mixture is often possible[1] |
| Analysis Time | Fast for direct infusion, longer with chromatography[7] | Relatively fast for simple spectra, can be longer for complex 2D experiments |
| Instrumentation Cost | Generally lower than high-field NMR | High-field instruments are a significant investment |
| Key Application | Rapidly confirm the presence of the desired product and identify impurities.[8] | Determine the precise structure of the product and quantify its purity and yield.[9] |
Deciding on the Right Technique: A Logical Approach
The choice between MS and NMR, or the decision to use both, depends on the specific goals of the analysis. The following decision tree illustrates a logical workflow for selecting the appropriate technique.
A General Workflow for Reaction Product Validation
A comprehensive validation of a reaction product often involves a multi-step workflow that can incorporate both mass spectrometry and NMR spectroscopy to leverage their respective strengths.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for sample preparation for both mass spectrometry and NMR analysis of a synthetic reaction product.
Mass Spectrometry (LC-MS) Sample Preparation
This protocol is a general guideline for preparing a sample for purity analysis and molecular weight confirmation using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Dissolution: Accurately weigh approximately 1 mg of the crude reaction product into a clean 2 mL vial.
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with the LC mobile phase and in which the analyte is readily soluble. Common choices include methanol, acetonitrile, or a mixture of these with water.[10]
-
Initial Dilution: Add 1 mL of the chosen solvent to the vial to create a stock solution of approximately 1 mg/mL.[10]
-
Further Dilution: Take 100 µL of the stock solution and dilute it with 900 µL of the mobile phase to a final concentration of approximately 100 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity and the compound's ionization efficiency.[10]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[11]
-
Vial Transfer: Transfer the filtered solution to a 2 mL autosampler vial with a screw cap and septum.
-
Blank Samples: It is good practice to run a blank sample (mobile phase only) before and after the sample to check for carryover.[10]
Quantitative NMR (qNMR) Sample Preparation
This protocol outlines the steps for preparing a sample for determining the purity and yield of a reaction product using quantitative NMR (qNMR).
-
Sample and Internal Standard Weighing: Accurately weigh approximately 5-25 mg of the crude reaction product into a clean vial.[12] In the same vial, accurately weigh a known amount of a suitable internal standard. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[13] The solvent must fully dissolve both the sample and the internal standard.
-
Homogenization: Thoroughly mix the contents of the vial to ensure a homogeneous solution. Vortexing or gentle sonication can be used.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[14]
-
Filtration (if necessary): If the solution is not clear, it should be filtered through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[15]
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools in the validation of reaction products. Mass spectrometry offers unparalleled sensitivity for molecular weight determination and impurity detection, making it ideal for initial screening and purity assessment.[1] NMR spectroscopy, particularly quantitative NMR, provides detailed structural information and is the gold standard for accurate purity and yield determination without the need for response factor correction.[5] For comprehensive and unambiguous validation, a combined approach is often the most effective strategy, leveraging the complementary strengths of both techniques to ensure the identity, purity, and quantity of the synthesized product.[4]
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. chimia.ch [chimia.ch]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
- 14. research.reading.ac.uk [research.reading.ac.uk]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
A Comparative Guide to the Efficiency of Aryl Tin Reagents in Stille Cross-Coupling
For researchers, scientists, and professionals in drug development, the Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The choice of the organotin reagent is a critical parameter that can significantly influence reaction efficiency, yield, and purification. This guide provides an objective comparison of different aryl tin reagents, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
The efficiency of aryl tin reagents in the Stille reaction is primarily influenced by the nature of the non-transferable alkyl or aryl groups on the tin atom. These "dummy" ligands affect the nucleophilicity and steric hindrance of the reagent, which in turn impacts the rate-determining transmetalation step of the catalytic cycle. While a wide variety of organostannanes can be used, aryltributyltin and aryltrimethyltin reagents are among the most common.[1][2]
Comparative Analysis of Aryl Tin Reagent Performance
The selection of the appropriate aryl tin reagent is a balance between reactivity, atom economy, and the ease of removing tin byproducts. Experimental evidence suggests that the choice between methyl and butyl "dummy" ligands can have a discernible impact on product yields.
A study by Maleczka et al. on an intramolecular Stille cyclization provides a direct comparison between a trimethyltin and a tributyltin precursor under various conditions. The results, summarized in the table below, indicate that the trimethyltin reagent consistently provides higher yields across different solvents and ligands. This suggests a greater reactivity for the methyl-substituted organostannane in this specific intramolecular system.
| Aryl Tin Reagent | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vinyltrimethyltin precursor | AsPh₃ | NMP | 60 | 14 | 72 |
| Vinyltrimethyltin precursor | AsPh₃ | THF | 70 | 15 | 63 |
| Vinyltrimethyltin precursor | (2-furyl)₃P | NMP | 60 | 10 | 74 |
| Vinyltrimethyltin precursor | (2-furyl)₃P | THF | 70 | 12 | 73 |
| Vinyltributyltin precursor | AsPh₃ | NMP | 60 | 22 | 60 |
| Vinyltributyltin precursor | AsPh₃ | THF | 70 | 28 | 52 |
| Vinyltributyltin precursor | (2-furyl)₃P | NMP | 60 | 24 | 61 |
| Vinyltributyltin precursor | (2-furyl)₃P | THF | 70 | 27 | 63 |
Data sourced from Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett. 2001, 3, 4173-4176.
The higher yields observed with the trimethyltin reagent can be attributed to several factors. The smaller steric bulk of the methyl groups may facilitate a more rapid transmetalation step with the palladium complex. Additionally, the trimethyltin byproducts are generally more volatile and water-soluble, which can simplify purification compared to the more lipophilic tributyltin residues.
The Stille Cross-Coupling Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful cross-coupling reactions. Below are representative protocols for the Stille couplings discussed.
General Procedure for Intramolecular Stille Coupling
This protocol is adapted from the work of Maleczka et al. and is applicable to the intramolecular cyclization reactions presented in the data table.
Materials:
-
Aryl iodide/vinylstannane precursor (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)
-
Ligand (e.g., AsPh₃ or (2-furyl)₃P, 0.2 equiv)
-
Anhydrous solvent (NMP or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.
-
Add a solution of the aryl iodide/vinylstannane precursor in the anhydrous solvent to the catalyst mixture.
-
Heat the reaction mixture to the specified temperature (60 °C or 70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF.
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Intermolecular Stille Cross-Coupling
The following is a general protocol for a standard intermolecular Stille cross-coupling between an aryl halide and an aryl tin reagent.[3]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 equiv)
-
Aryl tin reagent (e.g., phenyltrimethyltin or phenyltributyltin, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the aryl tin reagent in the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, dilute the mixture with an equal volume of water and extract with an organic solvent (e.g., ethyl acetate). If toluene is used, proceed directly to the workup.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF or pass the crude mixture through a plug of silica gel.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to afford the desired biaryl product.
Conclusion
The choice of aryl tin reagent in Stille cross-coupling is a critical decision that impacts reaction outcomes and downstream processing. The experimental data presented suggests that aryltrimethyltin reagents may offer advantages in terms of reactivity and yield, particularly in intramolecular systems. Furthermore, the byproducts of trimethyltin reagents are often easier to remove. However, the toxicity of all organotin compounds necessitates careful handling and robust purification strategies. For any given application, it is recommended to perform small-scale optimization studies to determine the most efficient and practical aryl tin reagent.
References
A Head-to-Head Battle of Cross-Coupling Titans: Stille vs. Negishi in the Synthesis of Complex Molecules
In the intricate world of complex molecule synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the plethora of cross-coupling reactions available to chemists, the Stille and Negishi couplings have emerged as powerful and versatile tools. Both palladium-catalyzed methods have been instrumental in the construction of numerous natural products and pharmaceutically relevant compounds. This guide provides an in-depth comparison of the Stille and Negishi couplings, offering researchers, scientists, and drug development professionals a clear perspective on their respective strengths and weaknesses, supported by experimental data from notable total syntheses.
At a Glance: Key Differences and Considerations
| Feature | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organozincs (R-ZnX) |
| Reagent Stability | Generally stable to air and moisture.[1] | Sensitive to air and moisture, requiring inert conditions. |
| Toxicity | Organotin compounds and byproducts are highly toxic.[1] | Organozinc compounds are generally less toxic than organostannanes.[2] |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups.[3] | Good tolerance, but can be less forgiving than Stille coupling due to the higher reactivity of the organozinc reagent.[2] |
| Reactivity | Generally less reactive than organozincs. | Highly reactive, often leading to faster reaction times.[2] |
| Scope | Broad scope for sp²-sp², sp²-sp³, and sp-sp² couplings. | Very broad scope, including sp³-sp³, sp³-sp², and sp²-sp² couplings.[2] |
Catalytic Cycles: A Visual Breakdown
The catalytic cycles of both the Stille and Negishi couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Performance in Complex Molecule Synthesis: Case Studies
The true test of a synthetic method lies in its application to the synthesis of complex natural products. Here, we examine several case studies where Stille and Negishi couplings have been employed, highlighting the reported yields and reaction conditions.
Case Study 1: Total Synthesis of Quadrigemine C (Stille Coupling)
The synthesis of the complex alkaloid quadrigemine C utilized a key double Stille cross-coupling reaction.[1][4] This transformation was crucial for the construction of the core structure of the molecule.
| Coupling Partners | Catalyst / Ligand | Solvent / Temp. | Yield |
| Diiodide intermediate and Vinylstannane | Pd₂(dba)₃ / P(2-furyl)₃ | THF / 50 °C | Not explicitly reported for this step, but the subsequent intermediate was obtained in 62% yield after a Heck cyclization.[4] |
Case Study 2: Total Synthesis of Pumiliotoxin B (Negishi Coupling)
In the total synthesis of the poison frog alkaloid pumiliotoxin B, a late-stage Negishi coupling was employed to connect two complex fragments.[5][6]
| Coupling Partners | Catalyst / Ligand | Solvent / Temp. | Yield |
| Homoallylic organozinc and (E)-vinyl iodide | Pd(PPh₃)₄ | THF / Reflux | 51%[5] |
Case Study 3: Total Synthesis of Ircinal A (Stille Coupling)
The marine alkaloid Ircinal A, known for its antitumor properties, was synthesized using a Stille coupling as a key bond-forming step.[3][7]
| Coupling Partners | Catalyst / Ligand | Solvent / Temp. | Yield |
| Vinyl iodide and vinylstannane | Pd(PPh₃)₄ | Toluene / 110 °C | Not explicitly reported for the coupling step, but the overall synthesis was successful. |
Experimental Protocols
Stille Coupling in the Synthesis of Quadrigemine C Intermediate
Reaction: Double Stille cross-coupling of a diiodide with a vinylstannane.[4]
Procedure: To a solution of the diiodide (1.0 equiv) in THF were added Pd₂(dba)₃ (0.05 equiv) and P(2-furyl)₃ (0.2 equiv). The vinylstannane (2.5 equiv) was then added, and the mixture was heated to 50 °C. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the dibutenanilide product.
Negishi Coupling in the Total Synthesis of Pumiliotoxin B
Reaction: Coupling of a homoallylic organozinc with an (E)-vinyl iodide.[5][6]
Procedure: The homoallylic iodide was converted to the corresponding organozinc reagent by treatment with t-BuLi followed by transmetalation with ZnCl₂. To this solution in THF was added the (E)-vinyl iodide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture was heated to reflux until the starting materials were consumed (as monitored by TLC). The reaction was then quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to yield the coupled product.
Concluding Remarks
Both the Stille and Negishi couplings are formidable reactions in the synthetic chemist's toolbox, each with a distinct set of advantages and disadvantages. The Stille coupling's primary strengths lie in the stability of its organotin reagents and its exceptional functional group tolerance, making it a reliable choice for late-stage functionalization of complex intermediates.[1][3] However, the high toxicity of tin compounds is a significant drawback that necessitates careful handling and purification.[1]
On the other hand, the Negishi coupling boasts high reactivity due to the nature of the organozinc reagents, often leading to faster reactions and higher yields.[2] While generally exhibiting good functional group tolerance, the air and moisture sensitivity of organozincs requires more stringent reaction conditions.
The choice between the Stille and Negishi coupling will ultimately depend on the specific requirements of the synthesis. For substrates with a high density of sensitive functional groups where reagent stability is paramount, the Stille coupling may be the preferred method. Conversely, when higher reactivity is needed and the substrate can tolerate the conditions required for handling organozincs, the Negishi coupling can offer a more efficient route. As demonstrated in the syntheses of complex natural products, both reactions have proven their worth in constructing challenging carbon-carbon bonds, solidifying their status as indispensable tools in modern organic synthesis.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Enantioselective total synthesis of quadrigemine C and psycholeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent approach to pumiliotoxin alkaloids. Asymmetric total synthesis of (+)-pumiliotoxins A, B, and 225F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Assessing the Functional Group Tolerance of Tributyl(3-methoxyphenyl)stannane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the functional group tolerance of Tributyl(3-methoxyphenyl)stannane in palladium-catalyzed cross-coupling reactions. While the Stille coupling, the primary reaction employing organostannanes, is renowned for its broad functional group compatibility, this guide offers a direct comparison with the Suzuki-Miyaura coupling of the analogous 3-methoxyphenylboronic acid, supported by available experimental data. This objective comparison aims to assist researchers in selecting the most suitable cross-coupling strategy for their specific synthetic challenges.
Performance Comparison: Stille Coupling vs. Suzuki-Miyaura Coupling
The Stille reaction is well-regarded for its tolerance of a wide array of functional groups, including esters, amides, ketones, aldehydes, and nitro groups.[1][2] This robustness is attributed to the mild reaction conditions and the relative inertness of the organotin reagents to many reactive functionalities.
For a direct comparison, quantitative data for the coupling of an arylstannane and its corresponding arylboronic acid with functionalized aryl bromides in the synthesis of diazocine derivatives is presented below. While this data does not use this compound directly, it provides valuable insight into the comparative functional group tolerance of the two methods.
Table 1: Comparison of Yields for Stille and Suzuki-Miyaura Couplings
| Functional Group on Aryl Bromide | Stille Coupling Yield (%)* | Suzuki-Miyaura Coupling Yield (%)** |
| -OCH₃ (Electron-Donating) | 90 | 95 |
| -NO₂ (Electron-Withdrawing) | 89 | 80 |
| -OH (Protic) | 56 | Multiple Products |
| -NH₂ (Protic) | 47 | Multiple Products |
*Data from the Stille coupling of a stannylated diazocine with the corresponding functionalized aryl bromide. **Data from the Suzuki-Miyaura coupling of a borylated diazocine with the corresponding functionalized aryl bromide.
The data suggests that for simple electron-donating and electron-withdrawing groups, both Stille and Suzuki-Miyaura couplings can provide excellent yields. However, the Stille coupling demonstrates a notable advantage when unprotected protic functional groups, such as phenols and anilines, are present on the coupling partner.
To further illustrate the functional group tolerance of the analogous Suzuki-Miyaura coupling, the following table summarizes the yields for the reaction of 3-methoxyphenylboronic acid with various functionalized aryl halides.
Table 2: Functional Group Tolerance in the Suzuki-Miyaura Coupling of 3-Methoxyphenylboronic Acid
| Functional Group on Aryl Halide | Coupling Partner | Yield (%) |
| 4-CN | 4-Chlorobenzonitrile | 95 |
| 4-COMe | 4'-Bromoacetophenone | 92 |
| 4-CHO | 4-Bromobenzaldehyde | 88 |
| 4-NO₂ | 1-Bromo-4-nitrobenzene | 85 |
| 2-OMe | 2-Bromoanisole | 94 |
| 4-F | 1-Bromo-4-fluorobenzene | 96 |
This data is compiled from various sources and represents typical yields for Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Stille Cross-Coupling
A flame-dried flask is charged with the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or THF). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Suzuki-Miyaura Cross-Coupling
To a mixture of the aryl halide (1.0 equiv), 3-methoxyphenylboronic acid (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv). The reaction mixture is thoroughly degassed and then heated to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The mixture is then cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing the Cross-Coupling Pathways
The following diagrams illustrate the catalytic cycles for the Stille and Suzuki-Miyaura cross-coupling reactions.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound, through the Stille coupling, offers a robust and highly versatile method for the formation of carbon-carbon bonds with excellent tolerance for a wide range of functional groups. Its key advantage lies in its compatibility with unprotected protic functionalities, a feature not always shared by the otherwise highly effective Suzuki-Miyaura coupling. For substrates sensitive to the basic conditions of the Suzuki-Miyaura reaction or containing unprotected acidic protons, the Stille coupling with this compound presents a superior alternative. However, when dealing with less sensitive substrates, the lower toxicity and easier purification associated with boronic acids may render the Suzuki-Miyaura coupling the more practical choice. The selection between these two powerful methodologies should be guided by the specific functional groups present in the desired substrates and the overall synthetic strategy.
References
A Researcher's Guide to Tributyl(3-methoxyphenyl)stannane in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Tributyl(3-methoxyphenyl)stannane's applications in organic synthesis, with a focus on the Stille cross-coupling reaction. This document provides an objective comparison with alternative reagents, supported by experimental data, detailed protocols, and mechanistic diagrams.
This compound is an organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to form carbon-carbon bonds. Its utility lies in the introduction of a 3-methoxyphenyl group to an organic electrophile, a common structural motif in pharmaceuticals and functional materials. The electron-donating nature of the methoxy group at the meta-position influences the reactivity of the organostannane compared to unsubstituted or electron-withdrawn analogues.
Performance Comparison in Stille Cross-Coupling Reactions
The Stille reaction is a powerful and versatile method for the formation of C-C bonds between an organostannane and an organic halide or triflate. The reactivity of the organostannane partner is a critical factor in the efficiency of this reaction. Generally, electron-donating groups on the aryl ring of the arylstannane reagent accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. This is because electron-donating groups increase the electron density on the carbon atom attached to the tin, making it a more effective nucleophile for the palladium center.
For a hypothetical Stille coupling reaction between various aryltributylstannanes and a common aryl iodide, such as 4-iodoacetophenone, the expected trend in reactivity and product yield would be as follows:
| Organostannane Reagent | Substituent on Phenyl Ring | Electronic Effect | Expected Relative Reactivity | Expected Yield |
| Tributyl(4-methoxyphenyl)stannane | 4-OCH₃ | Strong Electron-Donating | Highest | Highest |
| This compound | 3-OCH₃ | Moderately Electron-Donating | Intermediate-High | High |
| Tributyl(phenyl)stannane | H | Neutral | Intermediate | Good |
| Tributyl(4-chlorophenyl)stannane | 4-Cl | Electron-Withdrawing | Low | Moderate to Low |
This table represents an expected trend based on established principles of the Stille reaction mechanism. Actual yields can vary depending on specific reaction conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryltributylstannanes involves the reaction of an organolithium or Grignard reagent with tributyltin chloride.
Materials:
-
3-Bromoanisole
-
n-Butyllithium (in hexanes)
-
Tributyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
A solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the corresponding aryllithium reagent.
-
Tributyltin chloride (1.1 equivalents) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
General Procedure for Stille Cross-Coupling using this compound.[1]
This protocol describes a typical Stille coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-iodoacetophenone) (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or THF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere are added the aryl halide, the palladium catalyst, and the solvent.
-
This compound is then added via syringe.
-
If using, CuI is added at this stage.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Mechanistic Insights
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The workflow for a typical Stille coupling experiment is outlined below.
Caption: Experimental workflow for a typical Stille coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds containing the 3-methoxyphenyl moiety via the Stille cross-coupling reaction. The presence of the electron-donating methoxy group enhances its reactivity compared to unsubstituted or electron-deficient arylstannanes, leading to potentially higher yields and milder reaction conditions. However, like all organotin compounds, it is toxic and requires careful handling and purification to remove tin byproducts. For many applications, the Suzuki coupling, which utilizes less toxic organoboron reagents, may be a viable alternative. The choice between the Stille and Suzuki reactions will depend on factors such as substrate scope, functional group tolerance, and the availability of the required starting materials.
Safety Operating Guide
Proper Disposal of Tributyl(3-methoxyphenyl)stannane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling organotin compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Tributyl(3-methoxyphenyl)stannane, a compound requiring careful management as hazardous waste.
This compound, like other organotin compounds, is classified as hazardous due to its potential toxicity.[1] Improper disposal can lead to environmental contamination and pose health risks.[2] Adherence to established hazardous waste protocols is therefore essential.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
1. Waste Identification and Segregation:
-
Clearly label this compound waste with the words "Hazardous Waste".[6]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
List the associated hazards, such as "Toxic" and "Environmental Hazard".[1]
-
Segregate this waste from other incompatible waste streams, such as acids and oxidizers.[6]
2. Container Selection and Management:
-
Use a dedicated, leak-proof container that is chemically compatible with organotin compounds.[8][9] The original manufacturer's container is often a suitable choice if it is in good condition.[6]
-
Ensure the container has a secure, screw-on cap to prevent leaks and spills.[8]
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked.
-
Utilize secondary containment, such as a lab tray or pan, to capture any potential leaks from the primary container.[8] The secondary container must be able to hold 110% of the volume of the primary container.[8]
3. Disposal of Contaminated Materials:
-
Solid Waste: Absorbent paper, gloves, and other lab supplies contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[8]
-
Sharps: Contaminated pipettes, needles, or broken glass must be placed in a designated sharps container that is puncture-resistant and labeled as hazardous waste.[8]
-
Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing and air drying, the container may be disposed of in the regular trash, though local regulations should be confirmed.[7]
4. Arranging for Waste Collection:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[8]
-
Do not exceed the storage time or quantity limits for hazardous waste in your SAA as defined by your institution and local regulations.[6][8] Typically, waste must be collected within 90 days from the start of accumulation.[8]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Secondary Containment Volume | Must hold 110% of the primary container's volume. | [8] |
| Waste Accumulation Time Limit | Must be collected within 90 days of initial accumulation. | [8] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [8] |
| Full Container Removal | Must be removed from the SAA within three days after becoming full. | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. chembk.com [chembk.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tributyl(3-methoxyphenyl)stannane
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tributyl(3-methoxyphenyl)stannane. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Organotin compounds, including this compound, are known for their toxicity and require careful handling to prevent exposure.[1] These compounds can be absorbed through the skin and may cause severe irritation to the eyes and skin.[2] Prolonged or repeated exposure can lead to damage to organs.[3][4][5] Therefore, a comprehensive understanding and strict implementation of safety procedures are paramount.
Essential Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is necessary to create a barrier against potential exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield (minimum 8 inches) | To protect against splashes and vapors that can cause serious eye irritation.[3][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact, as the compound is harmful if absorbed through the skin.[4][6] |
| Body Protection | Flame-retardant laboratory coat or a chemically impervious apron/suit | To protect against spills and splashes.[6][7] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of harmful vapors. |
Operational Plan: From Handling to Disposal
A systematic approach to the entire lifecycle of handling this compound in the laboratory is crucial for minimizing risks.
1. Engineering Controls:
-
Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The sash should be kept as low as possible.[7]
-
Ventilation: Ensure adequate ventilation in the laboratory.[3]
2. Handling Procedures:
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin, eyes, and clothing.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[3][5]
-
Transfer: Use a syringe and needle for transferring the reagent, especially if it is in a Sure/Seal™ bottle, to prevent exposure to air and moisture.[7]
3. Spill Management:
-
Minor Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[8]
-
Major Spills: For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Decontamination: All glassware and equipment that have come into contact with the organotin reagent should be thoroughly rinsed with a suitable solvent like hexanes or toluene, and the rinsate collected as hazardous waste.[7]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes.[6] Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[3] Seek immediate medical attention.[3]
5. Waste Disposal:
-
Hazardous Waste: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2]
-
Containers: Collect waste in designated, properly labeled, and sealed containers.[8]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[2][9] Do not allow the chemical to enter drains or the environment.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this chemical.
Caption: Safe handling workflow for this compound.
References
- 1. englelab.com [englelab.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.fr [fishersci.fr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
